Product packaging for Ethylene glycol dimethacrylate(Cat. No.:CAS No. 12738-39-5)

Ethylene glycol dimethacrylate

Cat. No.: B180347
CAS No.: 12738-39-5
M. Wt: 198.22 g/mol
InChI Key: STVZJERGLQHEKB-UHFFFAOYSA-N
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Description

Role as a Bifunctional Methacrylate (B99206) Monomer and Crosslinking Agent

As a bifunctional monomer, EGDMA possesses two reactive methacrylate groups that readily participate in free-radical polymerization. arkema.com This dual reactivity allows it to act as a potent crosslinking agent, forming covalent bonds that bridge linear polymer chains together. esstechinc.com The result is a highly crosslinked, three-dimensional network structure. fangdachem.com

The extent of crosslinking, and therefore the final properties of the polymer, can be precisely controlled by varying the concentration of EGDMA in the polymerization mixture. smolecule.com A higher concentration of EGDMA leads to a higher crosslink density, which in turn results in a more rigid and stable material. nih.gov This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer compared to its linear counterparts. smolecule.com For instance, studies on poly(butyl methacrylate-co-butyl acrylate-co-ethylene glycol dimethacrylate) latex films showed that increasing the EGDMA content limited polymer interdiffusion, a direct consequence of the crosslinked network. acs.org

Significance in Polymer Chemistry and Material Engineering

The ability of EGDMA to form crosslinked networks makes it an indispensable component in a wide array of materials and applications. Its incorporation into polymer matrices leads to significant improvements in tensile strength, hardness, and wear resistance. zxchem.com

Key Application Areas:

Dental Materials: EGDMA is a crucial component in dental composites, adhesives, and sealants. datahorizzonresearch.com It enhances the mechanical strength, durability, and wear resistance of dental restorations, which is essential for their longevity. datahorizzonresearch.com Often, it is used in conjunction with other monomers like bisphenol A-glycidyl methacrylate (BisGMA) and triethylene glycol dimethacrylate (TEGDMA) to achieve the desired performance characteristics for resin-based composites. researchgate.netmdpi.com

Hydrogels: In the field of biomedical engineering, EGDMA is used to control the properties of hydrogels for applications like drug delivery and tissue engineering. smolecule.comdergipark.org.tr By adjusting the EGDMA concentration, researchers can tailor the swelling behavior, porosity, and drug release kinetics of the hydrogel. smolecule.comnih.gov For example, increasing the amount of EGDMA in acrylic acid–polyvinyl alcohol hydrogels decreases the network mesh size, leading to lower swelling and more controlled drug release. nih.gov

Monolithic Columns for Chromatography: EGDMA is a common monomer used in the in-situ preparation of organic polymer-based monolithic columns for high-performance liquid chromatography (HPLC). scientific.netnih.gov The porous structure of these columns, which is critical for the separation of molecules, can be adjusted by controlling the polymerization conditions, including the amount of EGDMA. scientific.net These columns are used for the separation of various molecules, from small organic compounds to large biomolecules like proteins. scientific.netwiley.com

Adhesives and Coatings: The crosslinking properties of EGDMA contribute to improved bond strength, thermal stability, and chemical resistance in high-performance adhesives and coatings. adakem.comdatahorizzonresearch.com It is particularly valuable in formulations for demanding applications in the automotive, construction, and electronics industries. datahorizzonresearch.com

Research Highlight: Effect of EGDMA Concentration on Polymer Properties

A study on 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone (TMSPM/NVP) hydrogels demonstrated the direct impact of EGDMA concentration. As the amount of EGDMA increased, the following was observed:

Water content and swelling decreased. nih.gov

Young's and shear modulus (measures of stiffness) increased. nih.gov

Thermal stability was enhanced. nih.gov

Oxygen permeability decreased due to lower water content. nih.gov

This research exemplifies the role of EGDMA as a versatile tool for material engineers to fine-tune the properties of polymers for specific and advanced applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4<br>CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2<br>C10H14O4 B180347 Ethylene glycol dimethacrylate CAS No. 12738-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3
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InChI Key

STVZJERGLQHEKB-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C(=C)C
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Related CAS

25721-76-0, 9051-34-7, 25852-47-5
Record name Ethylene glycol dimethacrylate homopolymer
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Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propenyl)oxy]-, homopolymer
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DSSTOX Substance ID

DTXSID1026615
Record name Ethylene glycol dimethacrylate
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Molecular Weight

198.22 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC] Light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester
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Boiling Point

260, 260 °C
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Flash Point

101 °C c.c.
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Solubility

> 10% in benzene, > 10% in ethanol, > 10% in ligroin, Solubility in water, g/l at 20 °C: 1.1 (slightly soluble)
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Density

1.055 at 20 °C/20 °C, Relative density (water = 1): 1.05
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Vapor Density

Relative vapor density (air = 1): 6.8
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Vapor Pressure

3.6 [mmHg], Vapor pressure, Pa at 20 °C: 478
Record name Ethylene glycol dimethacrylate
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CAS No.

97-90-5
Record name Ethylene glycol dimethacrylate
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Record name Ethylene methacrylate
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Melting Point

-40 °C
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Synthesis and Polymerization Methodologies for Egdma Based Materials

Monomer Synthesis Routes

The industrial production of Ethylene (B1197577) glycol dimethacrylate (EGDMA) is primarily achieved through two main chemical pathways: the direct esterification of ethylene glycol with methacrylic acid and the transesterification of ethylene glycol with an ester of methacrylic acid, typically methyl methacrylate (B99206).

The direct esterification method involves an acid-catalyzed condensation reaction between ethylene glycol and two equivalents of methacrylic acid, which produces EGDMA and water as a byproduct. wikipedia.org The reaction mechanism proceeds in two steps: the initial formation of the monoester, ethylene glycol monomethacrylate, followed by a second esterification of the remaining hydroxyl group to yield the final diester, EGDMA.

To drive the reaction equilibrium towards the product side, an excess of methacrylic acid is often used. The process is typically catalyzed by a strong acid, such as sulfuric acid. ikm.org.my A polymerization inhibitor, like hydroquinone (B1673460), is also added to the reaction mixture to prevent the premature polymerization of the methacrylate groups at the elevated temperatures required for the reaction. ikm.org.my One documented synthesis involves a molar ratio of 1.1 mol of methacrylic acid to 0.5 mol of ethylene glycol, with sulfuric acid as the catalyst, conducted at 110°C in a nitrogen atmosphere for approximately 6 hours. ikm.org.my The water byproduct is continuously removed using a Dean-Stark trap to ensure a high conversion rate. Following the reaction, the product is purified through a series of washing steps with sodium carbonate solution to neutralize the acid catalyst and sodium chloride solution, before being dried to achieve the final pure product. ikm.org.my

Transesterification is another major route for EGDMA synthesis, often preferred for large-scale industrial production due to its potential for higher yields and simplified byproduct management. This process typically involves the reaction of ethylene glycol with methyl methacrylate (MMA). prepchem.com The equilibrium is shifted towards the product by removing the methanol (B129727) byproduct, which can be achieved by operating at reduced pressure.

A variety of catalytic systems have been developed to enhance the efficiency and selectivity of this reaction. A notable advancement is the use of a dual-catalyst system comprising lithium amide (LiNH₂) and lithium chloride (LiCl). google.comwipo.int This combination has been shown to be particularly effective, enabling high yields of high-purity EGDMA while suppressing unwanted side reactions like the homopolymerization of MMA. google.com The proposed mechanism involves the nucleophilic activation of ethylene glycol by lithium ions, which facilitates the ester exchange. Another reported method utilizes potassium cyanide as a catalyst, where the reaction is conducted by removing the methanol/methyl methacrylate azeotrope to drive the reaction to completion. prepchem.com

Table 1: Comparative Analysis of EGDMA Synthesis Routes

FeatureEsterificationTransesterification
ReactantsEthylene Glycol & Methacrylic Acid. ikm.org.myEthylene Glycol & Methyl Methacrylate. prepchem.com
Catalyst SystemHomogeneous acid catalyst (e.g., Sulfuric Acid). ikm.org.myDual-catalyst systems (e.g., LiNH₂/LiCl) or other catalysts (e.g., Potassium Cyanide). prepchem.comgoogle.com
Typical Temperature~110°C. ikm.org.my90–130°C.
ByproductWater. Methanol.
Reported YieldUp to 93.5%. Up to 98%.
Industrial ScalabilitySuitable for batch processes; byproduct removal can be complex. Preferred for large-scale production; allows for continuous operation and simpler byproduct removal.

Polymerization Techniques for EGDMA-Derived Networks

EGDMA is a difunctional monomer, meaning its structure contains two reactive vinyl groups. This characteristic allows it to act as a crosslinking agent during polymerization, forming highly crosslinked, three-dimensional polymer networks. wikipedia.org The primary mechanism for polymerizing EGDMA is free-radical polymerization.

Free-radical polymerization of EGDMA involves three main stages: initiation, propagation, and termination. The process is initiated by free radicals, which are generated from an initiator molecule by thermal or photochemical means. These radicals attack the carbon-carbon double bond of a methacrylate group, creating a new radical center on the monomer unit. researchgate.netmdpi.com This new radical then propagates by adding to other EGDMA molecules, rapidly forming polymer chains. Because EGDMA has two methacrylate groups, the growing chains can crosslink with one another, leading to the formation of a network structure. tandfonline.com A characteristic feature of the bulk homopolymerization of EGDMA is the immediate onset of autoacceleration, also known as the gel effect or Trommsdorff effect, where the polymerization rate increases sharply due to diffusion limitations on the termination reactions within the increasingly viscous medium. kpi.ua

Photopolymerization is a technique where polymerization is initiated by exposing a formulation containing the monomer and a photoinitiator to light, typically in the ultraviolet (UV) range. googleapis.comnetzsch.com Upon absorbing light energy, the photoinitiator generates the free radicals necessary to start the polymerization process. mdpi.com This method offers several advantages, including high reaction speeds at ambient temperatures and spatial and temporal control over the curing process. nih.gov

The kinetics of the photopolymerization of EGDMA can be influenced by factors such as light intensity and the type of photoinitiator used. kpi.uaresearchgate.net For instance, studies have shown that while increasing light intensity can enhance the polymerization rate, excessively high intensities might negatively impact the reaction in later stages. researchgate.net Research on EGDMA polymerization using different o-quinone photoinitiators has demonstrated that the choice of initiator can significantly affect the pore structure of the resulting polymer monoliths. nih.gov Key parameters in UV curing include the critical energy (Ec), the minimum energy required to start polymerization, and the penetration depth (Dp) of the light, which together define the characteristics of the cured material. nih.gov

Thermal polymerization utilizes a thermal initiator, which decomposes upon heating to produce free radicals. kpi.ua 2,2'-Azobis(iso-butyronitrile) (AIBN) is a commonly used thermal initiator for methacrylate polymerization. kpi.uanih.gov The polymerization rate is controlled by the reaction temperature and the concentration of the initiator.

In a typical thermal polymerization of EGDMA, the monomer is mixed with the initiator and heated in a controlled environment. For example, a reaction profile for the bulk polymerization of EGDMA was obtained using 0.5 wt% AIBN. kpi.ua In another study, porous poly-EGDMA monoliths were synthesized using AIBN as a thermal initiator at 100°C. nih.gov The resulting polymer properties, such as pore size and specific surface area, were found to differ from those of polymers created via photopolymerization from the same monomer mixture, highlighting how the initiation method can tailor the final material structure. nih.gov

Table 2: Research Findings on EGDMA Polymerization Techniques

TechniqueInitiator SystemConditionsKey Findings / Polymer Properties
Photopolymerization0.1 wt% DMPA (2,2-Dimethoxy-2-phenylacetophenone)UV light intensity of 0.2 mW/cm². kpi.uaDemonstrates "dark polymerization" where the reaction continues for a time after the light source is removed. kpi.ua
Photopolymerizationo-Quinones (e.g., 3,6-di-tret-butyl-benzoquinone-1,2)Visible-light irradiation in the presence of 1-butanol (B46404) as a porogen. nih.govForms porous polymers with >70% porosity; pore characteristics are dependent on the specific quinone initiator used. nih.gov
Thermal Polymerization0.5 wt% AIBN (2,2'-Azobis(iso-butyronitrile))Isothermal conditions, studied via calorimetry. kpi.uaExhibits immediate autoacceleration (gel effect) from the start of the reaction, with a broad exotherm peak. kpi.ua
Thermal PolymerizationAIBN100°C for 60 minutes in the presence of 1-butanol as a porogen. nih.govProduces a porous polymer with a smaller pore size and higher specific surface area compared to photoinitiated polymers from the same mixture. nih.gov

Controlled Radical Polymerization: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

In the context of Ethylene Glycol Dimethacrylate (EGDMA), RAFT polymerization is employed to create well-defined, hyperbranched, or cross-linked network structures. a-star.edu.sgrsc.orgresearchgate.net For instance, hyperbranched copolymers of poly(oligo(ethylene glycol)methyl methacrylate)-co-poly(2-(diisopropylamino)ethyl methacrylate) have been successfully prepared using EGDMA as the branching agent. rsc.org Similarly, a two-step RAFT process has been used to copolymerize 2-(diethylamino)ethyl methacrylate with EGDMA to form pH-responsive hyperbranched polymers. a-star.edu.sg

The selection of the RAFT agent is crucial for the successful polymerization. Agents like 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid (CPAD) and 2-phenyl-2-propyl benzodithioate have been utilized in EGDMA-containing systems. google.commdpi.com The process is initiated by a standard radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN). a-star.edu.sg The polymerization proceeds through a series of addition-fragmentation equilibria, allowing for the controlled growth of polymer chains. diva-portal.org This method has also been combined with radiation-induced grafting to prepare well-defined molecularly imprinted polymers (MIPs) on non-woven fabrics, using EGDMA as the cross-linker. google.com

A specific application involves the synthesis of amphiphilic polymer conetworks where a bifunctional RAFT macrochain transfer agent, α,ω-bis(2-cyanoprop-2-yl dithiobenzoate)-PEG, is used with EGDMA as the cross-linker to form hydrogels. ucy.ac.cy

Heterogeneous Polymerization Methods

Heterogeneous polymerization methods are widely used for the synthesis of EGDMA-based materials, particularly for producing polymeric microspheres with controlled size and porosity. These methods involve polymerization in a system where the monomer and the resulting polymer exist in different phases.

Suspension polymerization is a common technique for producing spherical polymer beads. researchgate.net In this method, the monomer phase, consisting of EGDMA, a comonomer (if used), and an initiator, is dispersed as droplets in a continuous phase, which is typically water. tandfonline.comscielo.br A stabilizer is required to prevent the droplets from coalescing. tandfonline.com

The characteristics of the resulting poly(EGDMA) beads, such as particle size, size distribution, and porosity, are influenced by several factors. These include the stirring speed, the type and concentration of the stabilizer, the monomer-to-water ratio, and the presence of a porogen (a solvent for the monomer but a non-solvent for the polymer). scielo.brnih.govresearchgate.net For example, magnetic poly(this compound-n-vinylimidazole) microspheres have been synthesized via suspension polymerization using polyvinyl alcohol (PVAL) as a stabilizer and toluene (B28343) as a porogen. tandfonline.com In this process, the polymerization was conducted at 600 rpm and 90°C. tandfonline.com

The porosity of the microspheres can be tailored by varying the type and amount of porogen and the degree of cross-linking with EGDMA. scielo.br Cyclohexane has been shown to be an effective diluent for creating porous structures in glycidyl (B131873) methacrylate (GMA)-EGDMA copolymers. scielo.br Research has demonstrated that copolymers with a high EGDMA content (80%) and a high dilution degree (100%) can achieve a large surface area (260.4 m²/g) and pore volume (0.5 cm³/g). scielo.br

Table 1. Influence of Synthesis Parameters on GMA-EGDMA Copolymers via Suspension Polymerization
Monomer Composition (GMA:EGDMA mol/mol)DiluentDilution Degree (%)Surface Area (m²/g)Pore Volume (cm³/g)Reference
20:80Cyclohexane100260.40.5 scielo.br
20:80Toluene100168.20.3 scielo.br
80:20Cyclohexane10010.30.02 scielo.br

Suspension-emulsion polymerization is a hybrid technique that combines features of both suspension and emulsion polymerization. This method can be used to synthesize cross-linked microspheres with specific morphologies. For instance, porous microspheres of glycidyl methacrylate (GMA) cross-linked with EGDMA have been prepared using this technique. wiley.comd-nb.info The process often involves using a porogen, such as toluene, to generate the porous structure within the polymer beads. wiley.com In one study, copolymers of 2-hydroxyethyl methacrylate (HEMA) and EGDMA were synthesized as regular microspheres via suspension-emulsion polymerization, achieving a specific surface area of up to 111 m²/g. wiley.com The polymerization is typically carried out at elevated temperatures (e.g., 80°C) with mechanical stirring. d-nb.info

Precipitation polymerization is a method used to produce monodisperse polymer particles, often in the sub-micrometer to micrometer size range, without the need for a stabilizer. orientjchem.orgnih.govresearchgate.net The key principle is that the polymerization is initiated in a homogeneous solution where the monomer and initiator are soluble, but the resulting polymer is insoluble and precipitates out as it forms. researchgate.netacs.org

Acetonitrile (B52724) is a commonly used solvent for the precipitation polymerization of EGDMA and its copolymers because it dissolves the monomers but not the resulting polymer network. orientjchem.orgscite.ai This method has been successfully used to prepare uniform molecularly imprinted polymer (MIP) particles. orientjchem.orgnih.gov For example, MIPs for melamine (B1676169) were synthesized using methacrylic acid as the functional monomer and EGDMA as the cross-linker in acetonitrile, with benzoyl peroxide as the initiator at 70°C. orientjchem.org The resulting particles were spherical and had a narrow size distribution. orientjchem.org

The concentration of the monomers and the ratio of functional monomer to cross-linker are critical parameters for controlling the particle morphology. nih.gov Studies have shown that an optimal concentration of co-monomers is necessary to obtain monodisperse microspheres, and deviations can lead to aggregation. nih.gov

Table 2. Conditions for Precipitation Polymerization of Kaempferol-Imprinted Polymers
ParameterConditionOutcomeReference
Functional Monomer4-vinylpyridine (4-VP)Monodisperse MIP microspheres with good adsorption capacity (7.47 mg/g) nih.gov
Cross-linkerEGDMA
Ratio of 4-VP/EGDMA1:2
Polymerization Time24 hours

Anionic Polymerization

Anionic polymerization can be used for EGDMA, although it is more complex than free-radical methods due to the presence of two polymerizable groups, which can lead to rapid cross-linking. The process involves an anionic initiator and can be used to create polymers with narrow molecular weight distributions if controlled properly. google.com

This method is suitable for polymerizing anionic polymerizable monomers, including those with multifunctionality like EGDMA. google.com The polymerization is typically carried out at low temperatures, ranging from -60°C to +100°C, to control the reaction. google.com For acrylic acid esters, temperatures above -50°C are preferred to produce polymers with good flexibility. google.com A variety of anionic initiators can be used, and the reaction requires the monomer to be thoroughly dried to proceed smoothly. google.com Organoaluminum compounds are sometimes used in conjunction with the initiator. google.com

Catalytic Systems in EGDMA Polymerization

The polymerization of EGDMA is driven by various catalytic and initiation systems, which are chosen based on the desired polymerization method and final polymer properties.

For free-radical polymerization , which is the most common route, several types of initiators are used:

Thermal Initiators : These compounds decompose upon heating to generate free radicals. Azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO) are widely used. orientjchem.orgacs.org The polymerization rate and the onset of autoacceleration (the gel effect) are influenced by the initiator concentration. kpi.ua

Photoinitiators : UV light can be used to initiate polymerization in the presence of a photoinitiator like Irgacure 2959. nih.gov This method is often used for curing coatings and in applications where thermal heating is not desirable. acs.org

Redox Initiators : Systems like ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED) can initiate polymerization at room temperature through a reduction-oxidation reaction. nih.gov

For controlled radical polymerization , specific catalytic systems are essential:

RAFT Polymerization : As discussed in section 2.2.2, this method relies on a RAFT agent (e.g., a thiocarbonylthio compound) in combination with a standard radical initiator (e.g., AIBN). mdpi.coma-star.edu.sg

Atom Transfer Radical Polymerization (ATRP) : This method uses a transition metal complex, such as CuCl with a ligand like 2,2'-bipyridyl, to reversibly activate and deactivate the growing polymer chains. wiley.com It has been used to create soluble, densely branched polymers from methyl methacrylate and EGDMA. wiley.com

Catalytic Chain Transfer Polymerization (CCTP) : Cobalt complexes, such as bis[(difluoroboryl)methylglyoximato]cobalt(II) (COBF), act as catalytic chain transfer agents. acs.org In the emulsion copolymerization of methyl methacrylate and EGDMA, these catalysts are used to synthesize hyperbranched polymers while preventing gelation. acs.org

For anionic polymerization , the initiators are typically strong nucleophiles like organolithium compounds. google.comacs.org In some cases, lithium-based catalyst systems, such as a combination of lithium amide (LiNH₂) and lithium chloride (LiCl), have been used in the transesterification synthesis of EGDMA itself, indicating their relevance in related polymerization chemistries.

Finally, novel catalytic systems are also being explored. For example, acid-activated clays (B1170129) like Maghnite-H+ have been shown to act as eco-friendly catalysts for the polymerization of EGDMA. bcrec.id

Homogeneous Catalysts (e.g., Sulfuric Acid)

The synthesis of this compound is commonly achieved through the direct esterification of ethylene glycol and methacrylic acid. echemi.com This reaction is frequently catalyzed by a homogeneous acid catalyst, with sulfuric acid (H₂SO₄) being a conventional choice due to its low cost. ikm.org.myacademie-sciences.fr The catalyst facilitates the reaction, which proceeds in a three-necked flask equipped with a condenser and a water remover to drive the equilibrium towards product formation. ikm.org.my

The process involves heating the reactants—methacrylic acid and ethylene glycol—in the presence of sulfuric acid and an inhibitor like hydroquinone to prevent premature polymerization of the monomer. ikm.org.my The reaction temperature is typically maintained around 110°C in a nitrogen atmosphere. ikm.org.my While effective, the use of homogeneous catalysts like sulfuric acid presents challenges, including equipment corrosion and difficulties in separating the catalyst from the final product. academie-sciences.fr

Research has focused on optimizing reaction parameters to maximize yield. A study systematically adjusted the molar ratio of reactants, temperature, and reaction time to enhance the efficiency of EGDMA synthesis. ikm.org.my The progress of the reaction can be monitored by measuring the acidity index of the mixture over time. ikm.org.my A significant decrease in the acidity index indicates the consumption of methacrylic acid and the formation of the ester product. ikm.org.my The optimal conditions were found to yield 93.5% of EGDMA after a 6-hour reaction period. ikm.org.my

Table 1: Optimization of EGDMA Synthesis via Sulfuric Acid Catalysis Data derived from a study on the synthesis of coagent this compound. ikm.org.my

Parameter Condition Outcome
Molar Ratio (MA:EG) 1.1 : 0.5 Maximized diester formation
Temperature 110°C Balanced kinetics and degradation risk
Reaction Time 6 hours Achieved 93.5% gravimetric yield
Catalyst Sulfuric Acid (0.5%) Effective esterification
Inhibitor Hydroquinone (0.00227 mol) Prevented polymerization during synthesis

Heterogeneous Catalysts (e.g., Clays like Maghnite)

To overcome the drawbacks of homogeneous catalysts, research has explored green, heterogeneous alternatives such as modified natural clays. bcrec.idscispace.com Maghnite, an Algerian montmorillonite (B579905) clay, has emerged as an effective eco-catalyst for both the synthesis and polymerization of EGDMA. bcrec.idresearchgate.net The raw clay is typically activated through a proton exchange process, often using sulfuric acid, to create Maghnite-H+, a solid acid catalyst. nih.govajol.info This method provides an inexpensive, non-toxic, and recyclable catalytic system. ajol.infolpnu.ua

The catalytic activity of Maghnite-H+ stems from the protons intercalated within its lamellar structure, which initiate cationic polymerization. nih.gov Studies have demonstrated its effectiveness in various reactions, including the copolymerization of styrene (B11656) and limonene, where a 10 wt% of Mag-H+ at -5°C for 6 hours resulted in an 89.77% yield. nih.gov In the context of dimethacrylate synthesis, Maghnite-H+ has been used to catalyze the ring-opening reaction of glycidyl methacrylate with maleic anhydride (B1165640) to produce a dimethacrylate macromonomer. ajol.info A kinetic study of this reaction showed that the yield is dependent on the amount of catalyst used. ajol.info

Table 2: Effect of Maghnite-H+ Catalyst Amount on Macromonomer Synthesis Yield Data from a kinetic study on the synthesis of bis (2-hydroxy-3-(methacryloyloxy) propyl) fumarate. ajol.info

Catalyst Amount (% by weight) Reaction Yield (%)
5 Low
10 Moderate
20 62.23
30 ~62

The results indicate that a catalyst loading of 20% relative to the monomer provides a sufficient number of protons to initiate the reaction effectively, achieving a high yield after 72 hours at room temperature. ajol.info Increasing the catalyst amount to 30% did not significantly improve the yield. ajol.info

Influence of Ionic Liquids on Photopolymerization Kinetics and Material Properties

Ionic liquids (ILs) have garnered significant interest as reaction media for polymerization due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. researchgate.netwiley.com In the photopolymerization of EGDMA and other poly(ethylene glycol) dimethacrylates (PEGDMA), ILs can act as more than just solvents, profoundly influencing reaction kinetics and the properties of the final polymer network. wiley.comresearchgate.net

Studies have shown that conducting the photopolymerization of dimethacrylates in imidazolium-based ILs can lead to a considerable acceleration of the polymerization rate compared to reactions in conventional non-ionic solvents. researchgate.netresearchgate.net This acceleration occurs even when the monomer is significantly diluted. researchgate.net The effect is attributed to specific interactions between the IL and the monomer. For instance, FTIR studies have pointed to interactions between the carbonyl group of the monomer and the C2-H proton of the imidazolium (B1220033) ring, with polymerization rates being directly related to the strength of this interaction. researchgate.net

The nature of the IL's anion and cation plays a crucial role. The anion structure has a more significant influence on the propagation rate coefficient, while the viscosity of the initial monomer/IL mixture primarily affects the termination rate coefficient. researchgate.net A notable phenomenon observed is "viscosity synergism," where the viscosity of the monomer/IL mixture is higher than what would be expected from a simple combination of the components' individual viscosities. researchgate.net

The influence of ILs also depends on the structure of the monomer itself. For a series of poly(ethylene glycol) dimethacrylates (PEGDM(n)), ILs had only a slight influence on the photopolymerization of monomers with shorter ethylene glycol chains (n=1-3) but dramatically altered the kinetics for those with longer chains (n=4-8). researchgate.net This behavior has been explained by the theory of "kinetically favorable or unfavorable monomer associations." researchgate.net Furthermore, ILs can function as plasticizers within the resulting polymer network, enhancing thermal stability and imparting ionic conductivity to the material. researchgate.netresearchgate.net

Table 3: General Effects of Ionic Liquids on EGDMA Photopolymerization Compiled from multiple research findings. wiley.comresearchgate.netresearchgate.net

Parameter Observed Influence of Ionic Liquid
Polymerization Rate Significant acceleration compared to non-ionic solvents
Polymer Yield Improved, often reaching near-quantitative conversion
Molecular Weight Significant increase in the resulting polymer's molecular weight
Gel Effect Classical gel effect is often diminished or altered
Material Properties Can act as plasticizers, increase thermal stability, and impart ionic conductivity

Polymerization Kinetics and Reaction Mechanisms of Egdma Systems

Free Radical Crosslinking Polymerization Mechanisms

Free radical polymerization is the most common method for polymerizing EGDMA. This process involves the initiation, propagation, and termination of radical chains, leading to the formation of a crosslinked polymer network.

The polymerization of multifunctional monomers like EGDMA results in the formation of a complex, crosslinked organic matrix. nih.gov The development of this network structure is a key factor in determining the material's properties. nih.gov The crosslinking density, which is the number of crosslinks per unit volume, is a critical parameter that influences the mechanical strength, swelling behavior, and thermal stability of the polymer. icm.edu.pl

Increasing the concentration of the crosslinking agent, EGDMA, generally leads to a higher degree of conversion and an increased crosslink density. nih.gov This, in turn, can result in a decrease in the free volume within the polymer network. nih.gov However, at very high concentrations of a flexible monomer like EGDMA, the free volume pore size may increase despite the higher crosslinking, due to the nature of the monomer. nih.gov The formation of a denser network restricts the mobility of the polymer chains, which can be observed through a decrease in weight loss after solvent extraction. nih.gov

The structure of the comonomer used with EGDMA also plays a significant role in the final network architecture. For instance, when copolymerized with a stiffer monomer like bis-GMA, the resulting network exhibits a diminished extent of cyclization and an increased crosslinking density, leading to improved mechanical properties. nih.gov

Table 1: Effect of EGDMA Concentration on Network Properties

EGDMA ConcentrationCrosslinking DensityFree VolumeSwelling RatioMechanical Strength
LowLowHighHighLow
HighHighLowLowHigh

This table provides a generalized view of the relationship between EGDMA concentration and network properties. Actual values can vary depending on the specific comonomer and polymerization conditions.

A characteristic feature of the bulk polymerization of EGDMA is the occurrence of autoacceleration, also known as the gel effect or the Trommsdorff-Norrish effect. kpi.uawikipedia.orgchempedia.info This phenomenon is characterized by a rapid increase in the polymerization rate and the molecular weight of the polymer. wikipedia.org It arises from a decrease in the termination rate constant, which is caused by the increased viscosity of the medium as polymer concentration increases. wikipedia.org The reduced mobility of the growing polymer chains hinders their ability to terminate by combination, leading to a higher concentration of active radicals and thus an accelerated rate of polymerization. kpi.ua

In the homopolymerization of EGDMA, autoacceleration is observed almost immediately from the start of the reaction. kpi.ua The addition of even small amounts of EGDMA to a monomethacrylate polymerization significantly decreases the time to the onset of the gel effect and increases its magnitude. kpi.ua

Following the autoacceleration phase, the reaction rate eventually begins to decrease, a phenomenon known as autodeceleration. kpi.ua This is primarily due to two factors: the depletion of the monomer and the propagation reaction becoming diffusion-controlled. kpi.ua As the network becomes denser, the mobility of the unreacted monomer is restricted, making it difficult for it to reach the active radical sites. kpi.ua

In EGDMA polymerization, diffusion-controlled reactions play a critical role from the early stages. acs.orgnist.gov The termination reaction, involving the combination of two large polymer radicals, is particularly susceptible to diffusion limitations. researchgate.net As the polymer network forms and the viscosity of the system increases, the diffusion of these macroradicals is significantly hindered, leading to a decrease in the termination rate constant and contributing to the autoacceleration effect. acs.orgresearchgate.net

The propagation reaction can also become diffusion-controlled at later stages of the polymerization. kpi.ua This occurs when the dense network structure restricts the diffusion of monomer molecules to the propagating radical centers. kpi.ua The onset of diffusion control for the propagation reaction contributes to the autodeceleration of the polymerization rate. kpi.ua The point at which these reactions become diffusion-controlled is influenced by the concentration of the crosslinker; higher EGDMA levels lead to an earlier onset of diffusion limitations. acs.org

Intramolecular Cyclization and Pendant Double Bond Reactivity

The extent of intramolecular cyclization is influenced by several factors, including the concentration of the crosslinking agent and the dilution of the system. kpi.ua An increase in the EGDMA concentration or dilution of the reaction mixture tends to increase the degree of cyclization. kpi.ua The formation of these cyclic structures consumes pendant double bonds that would otherwise be available for intermolecular crosslinking, thereby affecting the final network architecture and properties.

The reactivity of the pendant double bonds is generally lower than that of the monomeric double bonds. researchgate.net This reduced reactivity is attributed to the steric hindrance and reduced mobility of the pendant groups within the developing polymer network. kpi.ua As the polymerization progresses and the network becomes more densely crosslinked, the accessibility of the remaining pendant double bonds decreases, further reducing their reactivity. kpi.ua

Kinetic Modeling and Simulation of EGDMA Polymerization

Kinetic modeling and simulation are powerful tools for understanding and predicting the complex behavior of EGDMA polymerization. ipb.ptipb.ptscielo.org.mx These models aim to describe the evolution of various polymer properties, such as molecular weight distribution, crosslinking density, and gel point, as a function of reaction conditions. ipb.ptipb.pt

Kinetic gelation simulations are used to model the formation of the polymer network up to and beyond the gel point, which is the point at which an infinite network is formed. scielo.org.mx These models often employ a set of kinetic parameters to describe the various reactions occurring during polymerization, including initiation, propagation, termination, and crosslinking. ipb.ptipb.pt

One approach involves a kinetic scheme that considers a multitude of chemical species and reactions. ipb.ptipb.pt For instance, a model for the copolymerization of methyl methacrylate (B99206) (MMA) with EGDMA might include dozens of species and reactions to accurately capture the system's dynamics. ipb.ptipb.pt Such models can predict the time evolution of key polymer properties, including weight-average molecular weight and the z-average radius of gyration. ipb.ptipb.pt

Simulations have shown that at higher monomer conversions, the presence of intramolecular reactions cannot be neglected, as they significantly impact the predicted molecular weights and radii of gyration. ipb.ptipb.pt These models also need to account for the gel effect by incorporating a conversion-dependent termination rate parameter. ipb.ptipb.pt

Table 2: Key Parameters in Kinetic Modeling of EGDMA Polymerization

ParameterDescriptionImpact on Polymerization
Initiator ConcentrationThe initial amount of radical initiator.Affects the overall rate of polymerization and the time to onset of autoacceleration. kpi.ua
Crosslinker ConcentrationThe initial amount of EGDMA.Influences the crosslinking density, gel point, and the magnitude of the gel effect. kpi.uascielo.org.mx
Termination Rate ConstantThe rate at which radical chains terminate.Decreases with increasing viscosity, leading to autoacceleration. kpi.ua
Propagation Rate ConstantThe rate at which monomer is added to a growing chain.Can become diffusion-controlled at high conversions, leading to autodeceleration. kpi.ua
Cyclization RateThe rate of intramolecular ring formation.Affects the efficiency of crosslinking and the homogeneity of the network. nih.gov

Free Volume Based Models

Free volume-based models are instrumental in describing the polymerization kinetics of systems like Ethylene (B1197577) glycol dimethacrylate (EGDMA), particularly in capturing the autoacceleration or gel effect. As polymerization proceeds, the viscosity of the system increases, and the free volume available for molecular motion decreases. This reduction in free volume restricts the segmental mobility of the growing polymer chains. kpi.ua

The kinetics of propagation and termination steps can be described by combining thermal (Arrhenius) and free volume (Williams-Landel-Ferry - WLF) terms. kpi.ua When the glass transition temperature of the reacting system approaches the curing temperature, the free volume is significantly reduced. This restriction in segmental mobility can strongly hinder the rate of propagation. kpi.ua Models incorporating free-volume theory consider initiation, propagation, and termination reactions to be diffusion-controlled from the start of the polymerization process. scielo.org.mx This approach is crucial for accurately modeling the decrease in the termination rate constant, which is a hallmark of the gel effect. As mobility decreases, the large polymer radicals find it increasingly difficult to diffuse and terminate, leading to a sharp increase in the radical concentration and, consequently, the polymerization rate. kpi.ua

Reaction Diffusion Parameter Analysis

In the later stages of EGDMA polymerization, as the system becomes highly crosslinked and vitrified, the termination mechanism transitions from being controlled by the translational diffusion of macroradicals to a process known as reaction-diffusion. nist.gov This phenomenon occurs when radicals, in a highly restricted environment, are unable to move segmentally toward each other to terminate. nist.gov Instead, termination is achieved as the active radical centers propagate through unreacted monomer and pendant double bonds, effectively "diffusing" toward each other until they are close enough to react. nist.gov

Within this reaction-diffusion controlled regime, the propagation (kₚ) and termination (kₜ) kinetic constants are related through a reaction-diffusion constant, R:

kₜ = R * kₚ * [M]

where [M] is the concentration of double bonds. nist.gov For a variety of multiethylene glycol dimethacrylate homopolymerizations, the proportionality constant, R, has been determined to be between 2 and 3. nist.gov Analysis of this parameter shows that factors influencing mobility, such as the concentration of a non-reactive solvent, can affect the reaction-diffusion constant. For instance, in the polymerization of a viscous dimethacrylate like bis-GMA, adding a diluent was found to increase the reaction-diffusion constant from 3 to 9, indicating a change in the relationship between propagation and termination events. nist.gov

Advanced Kinetic Models for Crosslinking (e.g., Tobita-Hamielec, Marten-Hamielec, Ross-Laurence)

To accurately predict the complex kinetic behavior of crosslinking polymerizations involving EGDMA, several advanced models have been developed.

Tobita-Hamielec Model : This model is particularly suited for the pre-gelation period of crosslinking polymerization. scielo.org.mx It uses the method of moments to follow molecular weight development and includes equations to account for cyclization reactions. scielo.org.mxscielo.org.mx A key aspect of this model is its ability to generalize Flory's theory for the post-gelation period by using a crosslinking density distribution. scielo.org.mx The model has been successfully applied to various batch copolymerization systems, including methyl methacrylate/EGDMA. u-fukui.ac.jp

Marten-Hamielec Model : This model is focused on describing diffusion-controlled kinetics in free-radical polymerization. scielo.org.mx It can be improved by incorporating different number and weight average termination constants to better represent the bimolecular termination mechanism. scielo.org.mxscielo.org.mx The model utilizes free-volume theory to describe how initiation, propagation, and termination reactions become diffusion-controlled as the polymerization progresses. scielo.org.mx

Ross-Laurence Model : This model provides a correlation for diffusion-controlled termination. It has been modified to better predict the faster rate of acceleration that occurs in lightly crosslinked systems, such as those containing EGDMA. tandfonline.com The model can also account for the delayed Trommsdorff (gel) effect observed when a chain transfer agent is added. tandfonline.com It successfully represents gel-point and rate data for methyl methacrylate (MMA) polymerization across a wide range of EGDMA concentrations. tandfonline.com

A comprehensive mathematical model for the copolymerization of MMA/EGDMA often integrates features from these advanced models. For example, a model might use the Tobita-Hamielec framework for pre-gel kinetics, an improved Marten-Hamielec model for diffusion-controlled reactions, and a phenomenological approach for the post-gelation period. scielo.org.mx

Influence of Polymerization Parameters on Reaction Kinetics

Monomer Concentration and Composition

The concentration and composition of monomers, particularly the crosslinker EGDMA, have a profound impact on polymerization kinetics.

Effect of EGDMA Concentration : In the copolymerization of a monomethacrylate like 2-hydroxyethyl methacrylate (HEMA) with EGDMA, increasing the EGDMA concentration from 0 to 2 mol% substantially decreases the time for the onset of the gel effect and increases the magnitude of the gel effect (i.e., the maximum reaction rate). kpi.ua This is attributed to a reduction in the mobility of the growing radical chains due to the introduction of crosslinks, which decreases the rate of termination. kpi.ua Similarly, in MMA/EGDMA systems, the polymerization rate increases with the initial concentration of the EGDMA crosslinker. scielo.org.mx

Effect of Solvent/Diluent Concentration : The addition of a solvent or diluent increases the mobility of the polymer chains. kpi.ua In the homopolymerization of EGDMA, an increase in solvent concentration leads to a reduction in the initial reaction rate, a decrease in the magnitude of the gel effect, and a delay in its onset. kpi.ua This is because the additional mobility afforded by the solvent facilitates more facile diffusion of radical chains, allowing for more efficient termination. kpi.ua The initial rate reduction is also due to a simple dilution of the reactive species (monomer and radicals). kpi.ua

The following table summarizes the effect of EGDMA concentration on the polymerization of HEMA.

EGDMA Concentration (mol%)Time to Onset of Gel EffectMagnitude of Gel Effect (Max. Reaction Rate)Primary Cause
0LongestLowestHigh radical chain mobility, efficient termination.
1IntermediateIntermediateReduced mobility due to initial crosslinking.
2ShortestHighestSignificant reduction in radical mobility, decreased termination rate. kpi.ua

Initiator Systems and Photoinitiator Effects

The choice and concentration of the initiator system are critical parameters that control the polymerization kinetics of EGDMA.

Photoinitiators : In photopolymerization, the type of photoinitiator significantly affects the reaction kinetics. In the photopolymerization of an EGDMA/1-butanol (B46404) mixture, different o-quinone photoinitiators resulted in vastly different kinetic profiles. nih.gov Systems based on phenanthrenequinone (PQ) and camphorquinone (CQ) showed a maximum photopolymerization rate that was 3-4 times higher and a limiting EGDMA conversion that was 2-4 times higher compared to systems using other o-quinones. nih.gov The induction period also varied significantly, from 80 seconds for PQ to 1000 seconds for another system, highlighting the strong influence of the photoinitiator's chemical structure and its interaction with other components in the mixture. nih.gov

The table below shows the kinetic characteristics for the photopolymerization of an EGDMA/1-butanol mixture with different photoinitiating systems.

Photoinitiator SystemInduction Period (s)Max. Polymerization Rate (mol L⁻¹ s⁻¹)Limiting Monomer Conversion (%)
PQ-amine1800.009535
CQ-amine11400.008031
36Q-amine12000.002515
35Q-amine110000.00078

Data adapted from a study on EGDMA/1-butanol (30:70 wt%) mixtures. nih.gov

Temperature Effects on Reaction Kinetics

Temperature is a fundamental parameter that influences the rate constants of all elementary reactions in the polymerization of EGDMA: initiation, propagation, and termination.

Limiting Conversion and Depolymerization : At higher cure temperatures, the limiting conversion may become topologically controlled. kpi.ua Furthermore, at very high temperatures (e.g., above 120°C for some methacrylate systems), depolymerization can become significant, where the polymerization is opposed by the thermally induced "unzipping" of the kinetic chain, which can lead to a decrease in the integrated heat flux observed during the reaction. kpi.ua

Conductivity and Reaction Progression : The effect of temperature on reaction kinetics can also be observed through physical property changes. Studies on EGDMA/MMA copolymers showed that conductivity changes with temperature. mdpi.com Both homopolymers and copolymers exhibit a minimum in their conductivity versus temperature graphs, indicating a transition in their electrical behavior. mdpi.comresearchgate.net This transition is linked to the mobility of charge carriers within the polymer matrix, which is itself a function of the network structure formed at a given temperature.

Role of Reactive Diluents in Curing Behavior

Reactive diluents are crucial components in many dimethacrylate-based resin systems, primarily utilized to reduce the high viscosity of oligomers like bisphenol-A-glycidyl-dimethacrylate (Bis-GMA), thereby improving handling and ensuring adequate impregnation of fillers. nist.govbohrium.comnih.gov this compound (EGDMA) itself can act as a reactive diluent, but it is also frequently copolymerized with other diluents that modify the curing process and the final network properties.

The addition of a reactive diluent significantly influences the polymerization kinetics. One primary effect is the alteration of the gel point, which is the onset of insoluble gel formation. Studies on urethane methacrylate systems have shown that increasing the concentration of reactive diluents such as methyl methacrylate (MMA) or styrene (B11656) leads to an increase in the gel time, effectively delaying the curing process. researchgate.net

Furthermore, diluents impact the autoacceleration phenomenon known as the gel effect. In the homopolymerization of EGDMA, the addition of a non-reactive solvent like ethylene glycol reduces the initial reaction rate and decreases the magnitude of the gel effect. kpi.ua The solvent increases the mobility of the growing polymer chains, facilitating diffusion and mitigating the sharp decrease in the termination rate that characterizes autoacceleration. kpi.ua

The chemical structure of the reactive diluent plays a critical role. In dental resins, trithis compound (TEGDMA) is a conventional reactive diluent for Bis-GMA. nih.gov However, research into novel, highly reactive mono-(meth)acrylates has demonstrated the potential for significant improvements in curing behavior. When used to replace TEGDMA, certain mono-methacrylate diluents have been shown to produce faster curing rates and higher final conversion. nih.govnih.gov For instance, a system of Bis-GMA combined with a morpholine carbamate methacrylate diluent exhibited a polymerization rate 3.5 times faster than the conventional Bis-GMA/TEGDMA control. nih.gov This highlights that the diluent is not merely a viscosity modifier but an active participant that can be selected to tailor the curing profile.

The table below summarizes the comparative effect of a conventional versus a novel reactive diluent on the curing rate of a Bis-GMA-based system.

Table 1: Effect of Reactive Diluent on Polymerization Rate in a Bis-GMA System

Resin SystemRelative Polymerization Rate
Bis-GMA / TEGDMA (Control)1x
Bis-GMA / Morpholine Carbamate Methacrylate3.5x

Degree of Methacrylate Vinyl Conversion

The degree of conversion (DC), which quantifies the percentage of methacrylate vinyl groups (C=C double bonds) that react during polymerization, is a critical parameter that dictates the final physical and mechanical properties of the crosslinked polymer network. In EGDMA systems, the DC is influenced by several factors, including monomer composition, diluent properties, and reaction kinetics.

Reactive diluents are often added to viscous dimethacrylate systems specifically to enhance the final conversion. nist.govbohrium.com The lower viscosity facilitates greater molecular mobility during the later stages of polymerization, allowing more functional groups to react before the network becomes vitrified. The choice of diluent has a pronounced effect on the achievable DC. Studies comparing conventional and novel reactive diluents in Bis-GMA resins have reported significant improvements in conversion.

The table below presents data on the final degree of conversion for resin systems utilizing different reactive diluents.

Table 2: Final Degree of Conversion with Different Reactive Diluents

Resin SystemFinal Degree of Conversion (%)
Bis-GMA / TEGDMA (Control)65%
Bis-GMA / Morpholine Carbamate Methacrylate86%

Data sourced from studies on Bis-GMA based systems, where TEGDMA is a common diluent analogous to EGDMA in function. nih.gov

A key aspect of dimethacrylate polymerization is the differing reactivity of the vinyl groups. Once one methacrylate group on an EGDMA molecule reacts and is incorporated into a polymer chain, the second group becomes a "pendant vinyl group." These pendant groups exhibit reduced reactivity compared to the free monomer. kpi.ua The fate of these pendant vinyls is crucial to the network structure; they can either react with a different polymer chain to form a cross-link or undergo intramolecular cyclization by reacting with a radical on the same chain. umn.edu Studies on the copolymerization of MMA and EGDMA have shown that in bulk systems, approximately 3-4% of pendant vinyls form cycles, a tendency that increases with dilution. umn.edu This competition between crosslinking and cyclization influences the final network homogeneity and mechanical properties.

Copolymerization and Blends of Egdma in Polymer Science

Copolymerization with Acrylic and Methacrylic Monomers

The copolymerization of EGDMA with acrylic and methacrylic monomers is a common strategy to produce crosslinked polymers with a range of properties. The reactivity of the monomers and the resulting copolymer composition are critical factors in determining the final characteristics of the material.

Copolymers of ethylene (B1197577) glycol dimethacrylate (EGDMA) and methyl methacrylate (B99206) (MMA) are synthesized to enhance the mechanical properties and processibility of EGDMA-based polymers. mdpi.com Poly(methyl methacrylate) (PMMA) is a widely used acrylic material, and its copolymerization with EGDMA introduces crosslinks that improve its structural behavior. mdpi.com The synthesis can be initiated photochemically, for instance, by using ultraviolet radiation. mdpi.com

The reactivity ratios of EGDMA and MMA in their copolymerization are crucial for understanding the incorporation of each monomer into the growing polymer chain. These ratios indicate the preference of a growing radical chain for adding a monomer of its own kind versus the other monomer. Using infrared spectroscopy to analyze the copolymer composition, the reactivity ratios for the EGDMA-MMA system have been determined. mdpi.com

The growing EGDMA radical can add to another EGDMA monomer or an MMA monomer, and similarly, the growing MMA radical can react with either an MMA monomer or an EGDMA monomer. mdpi.com The calculated reactivity ratios were found to be r_EGDMA = 0.6993 and r_MMA = 1.8635. mdpi.comresearchgate.net

Table 1: Reactivity Ratios for EGDMA and MMA Copolymerization

Monomer Reactivity Ratio (r)
Ethylene Glycol Dimethacrylate (EGDMA) 0.6993
Methyl Methacrylate (MMA) 1.8635

Data sourced from a study on the synthesis of EGDMA-MMA copolymers. mdpi.com

The copolymerization of N-tert-butylacrylamide (NtBA) with this compound (EGDMA) has been investigated in solution polymerization using a free-radical initiator like dibenzoyl peroxide. tandfonline.com The composition of the resulting copolymer can be determined from its nitrogen content. tandfonline.com For the determination of monomer reactivity ratios, copolymerization reactions are typically carried out to low conversions (≤20%). tandfonline.com

Using the Kelen-Tüdos graphical method, the reactivity ratios for this system were estimated to be r_NtBA = 0.26 and r_EGDMA = 7.05. tandfonline.com These values indicate that the growing EGDMA radical has a much higher preference for adding another EGDMA monomer than an NtBA monomer, while the NtBA radical also shows a preference for adding an EGDMA monomer over its own. The initial rate of copolymerization has been observed to decrease as the amount of NtBA monomer in the initial feed increases. tandfonline.com

Table 2: Reactivity Ratios for NtBA and EGDMA Copolymerization

Monomer Reactivity Ratio (r)
N-tert-Butylacrylamide (NtBA) 0.26
This compound (EGDMA) 7.05

Data obtained from the copolymerization of NtBA with EGDMA in a butanone solution. tandfonline.com

Copolymers of glycidyl (B131873) methacrylate (GMA) and this compound (EGDMA) are of significant interest due to the reactive epoxy groups present in GMA, which can be easily modified for various applications, such as sorbents. scielo.brscielo.br These copolymers are often synthesized as porous beads via suspension polymerization. scielo.brresearchgate.net

The synthesis parameters, including the type of diluent, the degree of dilution, and the monomer composition, have a substantial influence on the morphological characteristics of the resulting poly(GMA-co-EGDMA) copolymers. scielo.brscielo.br For instance, the use of cyclohexane as a diluent, a high EGDMA content (e.g., 80% in the monomer feed), and a high dilution degree can lead to copolymers with a high surface area and large pore volume. scielo.br One study reported achieving a surface area of 260.4 m²/g and a pore volume of 0.5 cm³/g under such conditions. scielo.brscielo.br The synthesis can yield enantiomerically enriched GMA-EGDMA copolymers by using (R)- or (S)-glycidyl methacrylate monomers. scielo.br

EGDMA can be copolymerized with amide-containing monomers like acrylamide (AAm) to form hydrogels. researchgate.net These copolymer networks can be synthesized using initiators such as ammonium (B1175870) persulfate. researchgate.net The properties of the resulting hydrogels are influenced by the relative amounts of the monomers and the nature of the crosslinker. researchgate.net

In the copolymerization of acrylamide with 2-hydroxypropyl methacrylate, EGDMA has been used as a crosslinker. researchgate.net When EGDMA was used, the network yield increased linearly with an increasing concentration of the methacrylate monomer in the feed. researchgate.net This is attributed to the hydrophobic nature of both the comonomer and the EGDMA crosslinker. researchgate.net The study of copolymerization between acrylamide and methyl methacrylate has shown that these monomers can form alternating copolymers. researchgate.net Furthermore, the free radical polymerization of N-substituted acrylamide monomers bearing catechol, amine, and amide residues has been explored to create mussel-inspired adhesives, demonstrating the versatility of acrylamide-based copolymers. mdpi.com

This compound-Methyl Methacrylate Copolymers

Copolymerization with Natural Derivatives (e.g., Eugenol)

The copolymerization of EGDMA extends to monomers derived from natural sources, such as eugenol, which is the main component of clove oil. undip.ac.id The synthesis of Copoly(Eugenol-Ethylene Glycol Dimethacrylate) (Co-EEGDMA) can be achieved through a cationic addition polymerization reaction, using a catalyst like boron trifluoride diethyl ether. aip.org

This process involves the reaction of the allyl group in eugenol with the methacrylate groups of EGDMA. undip.ac.id Characterization using Fourier-Transform Infrared Spectroscopy (FT-IR) can confirm the success of the synthesis by showing the disappearance of the allyl and vinyl group peaks. aip.org The resulting Co-EEGDMA copolymer is a reddish-brown powder with a lumpy and uneven morphology, as observed by Scanning Electron Microscopy (SEM). aip.org This copolymerization increases the number of active sites on the polymer, including the benzene ring and hydroxyl group, leading to a higher molecular weight. aip.org Such materials are being investigated for applications like carrier membranes for the separation of pollutants. aip.org

Advanced Characterization Techniques for Egdma Based Polymeric Materials

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups present in EGDMA-based polymers.

FTIR spectroscopy is a powerful tool for monitoring the polymerization of EGDMA and identifying the chemical structure of the resulting polymers. The polymerization process can be followed by observing the disappearance of the absorption band corresponding to the C=C vinyl group, which is present in the monomer but absent in the fully polymerized material. researchgate.net

Key characteristic absorption bands for EGDMA and its polymers are detailed in the table below. The presence of strong peaks for the C=O stretching of the ester group and C-O stretching vibrations are definitive indicators of the methacrylate (B99206) structure. researchgate.netresearchgate.netmdpi.com For instance, in EGDMA-based microparticles, the stretching vibrations of C=O bonds are observed around 1730 cm⁻¹, while symmetric and asymmetric C-O stretching vibrations of the ester groups appear at approximately 1258 cm⁻¹ and 1161 cm⁻¹, respectively. mdpi.com In copolymers, such as those with n-Butyl Acrylate, the C=O group stretching vibration is found at 1732 cm⁻¹. tandfonline.com The disappearance of the vinyl group peak, typically seen around 1630-1640 cm⁻¹, confirms the successful polymerization of the monomer. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for EGDMA-Based Materials

Wavenumber (cm⁻¹) Assignment Reference
~3450 O-H Stretching researchgate.net
~2955-2974 Asymmetric CH₂ Stretching mdpi.com
~2950 Aliphatic C-H Stretching researchgate.net
~1716-1734 C=O Stretching (Ester) researchgate.netresearchgate.netmdpi.com
~1630-1640 C=C Stretching (Vinyl group, monomer) researchgate.netresearchgate.net
~1258-1291 Asymmetric C-O Stretching (Ester) researchgate.netmdpi.com
~1145-1161 Symmetric C-O Stretching (Ester) researchgate.netmdpi.com

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms in EGDMA-based polymers. Both ¹H and ¹³C NMR are utilized to confirm the chemical structure and to investigate the effects of cross-linking.

In ¹H NMR, the chemical shifts of protons in different chemical environments allow for the identification of specific structural features. For example, the vinylic protons of the methacrylate group in the EGDMA monomer typically appear at distinct chemical shifts. researchgate.net Following polymerization, the disappearance of these signals, coupled with the appearance of new signals corresponding to the polymer backbone, confirms the reaction.

¹³C NMR is particularly useful for studying cross-linked polymers. In studies of lightly cross-linked poly(methyl methacrylate) (PMMA) synthesized with ¹³C-labeled EGDMA, solution ¹³C NMR of solvent-swollen gels provided well-resolved spectra. acs.org This technique confirmed that a significant portion of EGDMA reacts singly, leading to a large number of pendant methacrylate units. acs.org Signals from stereochemical triads (syndiotactic and heterotactic) have also been identified. acs.orgusm.edu

Table 2: Representative ¹H NMR Chemical Shifts for EGDMA

Chemical Shift (ppm) Assignment Reference
~6.13 Vinylic protons researchgate.net
~5.67, 6.04 Vinylic protons rsc.org
~4.41 Protons in H-C-O researchgate.net
~1.87 Protons of methyl group rsc.org

UV-Vis spectroscopy is employed to detect the presence of chromophores within the EGDMA structure, primarily the carbon-carbon double bond of the methacrylate groups. The monomer exhibits a characteristic absorption peak in the UV region, which can be used to monitor its concentration. For instance, the double bond in the EGDMA monomer has been observed at a wavelength (λ) of 245 nm. researchgate.net This technique has also been utilized to assess the loading and release of substances from EGDMA-based polymeric systems, such as in drug delivery applications. rsc.org

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a sensitive spectroscopic method for studying materials with unpaired electrons. In the context of EGDMA-based polymers, which are typically diamagnetic, ESR studies are conducted by introducing stable free radicals, known as spin probes or spin labels. nih.govicmab.es

This technique provides valuable insights into the local segmental motions of polymer chains and the influence of fillers or other components on the motional behavior of these chains. icmab.es By analyzing the ESR spectra of a spin probe diffusing within the polymer matrix, it is possible to assess the dynamic homogeneity or heterogeneity of the material and to quantify the proportions of fast and slow dynamic components. nih.govicmab.es ESR is particularly adept at revealing the features of dynamics at the nanoscale, where local heterogeneity develops as a consequence of the polymer's architecture and microstructure. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms on the surface of a material, typically within the top 5-10 nm. vot.pl It is a powerful tool for characterizing the surface chemistry of EGDMA-based polymers, including surface modifications and contamination. vot.platomfair.com

The C 1s high-resolution spectrum is particularly informative for polymers, as it can be deconvoluted to identify carbon atoms in different chemical environments. atomfair.com This allows for the quantification of various functional groups on the polymer surface.

Table 3: Typical Binding Energies in C 1s XPS Spectra of Polymers

Binding Energy (eV) Carbon Environment Reference
~285.0 C-C / C-H atomfair.com
~286.5 C-O atomfair.com
~288.0 C=O atomfair.com
~289.0 O-C=O atomfair.com

Thermal Analysis

Thermal analysis techniques are crucial for determining the thermal stability and decomposition behavior of EGDMA-based polymeric materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed for this purpose.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. For EGDMA-based materials, TGA can reveal a multi-stage decomposition process. For example, a study on blends of EGDMA and methyl methacrylate (MMA) showed that the thermal stability is influenced by the chemical structure. nih.gov The onset of decomposition for an EGDMA+MMA polymer was observed with a 5% mass loss at 157°C. nih.gov

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as the glass transition temperature (Tg) and melting and crystallization events. In the thermal analysis of porous poly(GMA-co-EGDMA) copolymers, it was found that thermal degradation under non-oxidative conditions begins with the depolymerization of the glycidyl (B131873) parts. researchgate.net

Table 4: Thermal Decomposition Data for EGDMA-Based Blends

Material Temperature for 5% Mass Loss (°C) Reference
EGDMA + MMA polymer 157 nih.gov
EGDMA + MMA with 1 wt.% Polycarbonate 241 nih.gov

Differential Scanning Calorimetry (DSC) and Photodifferential Scanning Calorimetry (Photo-DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of polymers by measuring the difference in heat flow required to increase the temperature of a sample and a reference. hu-berlin.de DSC is instrumental in determining key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For EGDMA-based polymers, DSC has been employed to investigate their polymerization behavior. Studies have shown that ethyleneglycol dimethacrylates exhibit sharp exothermic peaks during polymerization, with the maximum peak temperatures decreasing as the length of the ethylene (B1197577) glycol chain increases. nih.gov The technique is also sensitive to changes in heat capacity, which can be used to identify the glass transition, a characteristic feature of amorphous polymers. eag.com

In one study, the crystallization of EGDMA, a low molecular weight glass former, was investigated using DSC, revealing complex thermal behaviors influenced by different thermal treatments. acs.org Furthermore, DSC has been utilized to analyze the polymerization and copolymerization activity of various dental monomers, including EGDMA. nih.gov The results indicated that the polymerization activity of aromatic dimethacrylates was lower than that of ethyleneglycol dimethacrylates. nih.gov

Photodifferential Scanning Calorimetry (Photo-DSC) is a specialized DSC technique that measures the heat flow associated with photopolymerization reactions initiated by UV light. researchgate.netresearchgate.net This method is particularly useful for studying the curing kinetics of EGDMA-based resins. researchgate.net By monitoring the exothermic heat generated during the conversion of monomers, Photo-DSC provides valuable data on the rate of polymerization, degree of cure, and the influence of factors such as initiator concentration and light intensity. researchgate.netoipub.com For instance, research on the photopolymerization of an oligo(ethylene glycol) dimethacrylate found that both the initial and maximum polymerization rates were dependent on the concentrations of the monomer and the photo-initiator. oipub.com

The following table summarizes key findings from DSC and Photo-DSC analyses of EGDMA-based materials:

TechniqueMaterialKey Findings
DSC Ethylene glycol dimethacrylatesSharp exothermic polymerization peaks were observed. The maximum temperature of the exothermic peak decreased with increasing ethylene glycol chain length. nih.gov
DSC EGDMA (low molecular weight glass former)The crystallization behavior was found to be dependent on the thermal history of the material. acs.org
Photo-DSC Oligo(ethylene glycol) dimethacrylateThe initial and maximum polymerization rates were dependent on monomer and photo-initiator concentrations. oipub.com
Photo-DSC Acrylate-based monomerThe curing degree was characterized to investigate the curing behavior under UV light. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial tool for assessing the thermal stability and decomposition behavior of polymeric materials. For EGDMA-based polymers, TGA provides information on the onset of decomposition, the rate of mass loss, and the composition of the final residue.

Studies on cross-linked polymers of ethylene glycol dimethacrylate have revealed a complex thermal degradation mechanism. The complexity of this degradation increases with the length of the ethylene glycol chain in the macromolecule and with higher pyrolysis temperatures. akjournals.com At lower temperatures, the primary thermal decomposition products are the constituent monomers. akjournals.com In blends of EGDMA with methyl methacrylate (MMA), the addition of polycarbonate (PC) was found to positively affect the thermal resistance of the materials. For instance, the temperature at which 5% mass loss occurred increased from 157 °C for the EGDMA + MMA polymer to 241 °C with the addition of just 1 wt.% of PC. nih.gov

The table below presents a summary of TGA findings for various EGDMA-based polymers:

Polymer SystemKey TGA Findings
Cross-linked this compound polymers The complexity of thermal degradation increases with the length of the ethylene glycol chain. At low temperatures, decomposition primarily yields the constituent monomers. akjournals.com
EGDMA + MMA blends The addition of polycarbonate (PC) improved thermal stability. The 5% mass loss temperature increased from 157°C to 241°C with 1 wt.% PC. nih.gov
Poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) (poly(GMA-co-EGDMA)) The thermal degradation of initial copolymers started at temperatures between 237°C and 249°C. researchgate.net

Pyrolysis-Gas Chromatography (Py-GC)

Pyrolysis-Gas Chromatography (Py-GC) is an analytical technique that involves the thermal decomposition of a material in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments using gas chromatography. This method is particularly effective for the characterization of complex polymeric materials that are not amenable to direct analysis by conventional GC. d-nb.info

For EGDMA-based polymers, Py-GC provides detailed information about their composition and degradation products. akjournals.com The technique has been successfully used to identify the constituent monomers in cross-linked polymers of this compound. akjournals.com Research has shown that at lower pyrolysis temperatures, the primary products are the monomers themselves, indicating a depolymerization process. akjournals.com However, at higher temperatures, a more complex mixture of decomposition products is formed due to secondary cracking and recombination reactions. akjournals.com In the analysis of a light-curing dental filling material, Py-GC-MS identified this compound (EGDMA) as a standard composite. chromatographyonline.com

The following table highlights key results from Py-GC analysis of EGDMA-containing materials:

MaterialPyrolysis ConditionsKey Identified Products
Cross-linked polymers of this compound Low Temperature (<400°C)Constituent monomers (96-98%) akjournals.com
Cross-linked polymers of this compound High Temperature (>400°C)Monomers and other cracking products akjournals.com
Commercial light-curing dental filling material 550°CThis compound (EGDMA), 2-hydroxyethyl methacrylate (HEMA), trithis compound (TEDMA) chromatographyonline.com

Morphological and Structural Analysis

The performance of EGDMA-based polymeric materials is intrinsically linked to their morphology and structural organization at various length scales. A range of microscopic and diffraction techniques are employed to elucidate these critical features.

Scanning Electron Microscopy (SEM)

For instance, SEM has been used to examine macroporous copolymers of glycidyl methacrylate and this compound, revealing spherical particles with highly porous surfaces. researchgate.net In another study, the morphology of EGDMA-based terpolymers was observed to be retained even after hypercrosslinking reactions at high temperatures, a stability attributed to the EGDMA crosslinker. nih.gov The particle size of EGDMA-based microparticles has also been characterized using SEM, with one study noting that the presence of 5-fluorouracil in the polymerization mixture resulted in the formation of smaller microparticles. mdpi.com

The table below summarizes morphological observations from SEM studies of EGDMA-based materials:

MaterialMorphological Features Observed by SEM
Poly(glycidyl methacrylate-co-EGDMA) Spherical particles with diameters in the range of 150–500 µm and a highly porous surface. researchgate.net
Hypercrosslinked poly(AN-co-EGDMA-co-VBC) The morphology of the polymers was retained after hypercrosslinking. nih.gov
EGDMA-based microparticles Non-imprinted microparticles had a diameter of 0.7–1.3 µm, while 5-FU-imprinted microparticles were smaller, ranging from 300 to 600 nm. mdpi.com
Poly(MAA-co-EGDMA) nanoparticles SEM micrographs revealed the morphology of the nanoparticles at high magnification. researchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. mdpi.com Unlike electron microscopy, AFM can be performed in air or liquid, making it suitable for a wide range of materials, including soft and biological samples. nih.gov The principle of AFM is based on measuring the forces between a sharp tip and the sample surface. mdpi.com

In the study of EGDMA-based polymers, AFM has been used to investigate the surface topography and nanoscale features of polymer films and particles. For example, AFM images have been used to visualize the imprints of rat muscle cells on a methacrylic acid/EGDMA polymer surface, demonstrating the high-resolution replication capabilities of these materials. researchgate.net The technique has also been applied to characterize the size and shape of molecularly imprinted polymer particles based on methacrylic acid and this compound, revealing details about their aggregation behavior. researchgate.net

Key findings from AFM analysis of EGDMA-based polymers are presented in the table below:

Polymer SystemAFM ApplicationKey Observations
MAA/EGDMA polymer imprints Imaging of bioimprintsHigh-resolution replication of nanoscale features of muscle cells. researchgate.net
Molecularly imprinted polymer particles (MAA-EGDMA) Particle characterizationRevealed the size and aggregation of nanoparticles. researchgate.net

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of materials. By measuring the angles and intensities of X-rays diffracted by the crystalline structure of a sample, XRD can provide information about the phase, crystal structure, and degree of crystallinity.

For EGDMA-based polymers, which are often amorphous or semi-crystalline, XRD is used to assess their long-range structural order. The presence of broad, diffuse peaks in an XRD pattern is characteristic of an amorphous material, while sharp, well-defined peaks indicate a crystalline structure. In the context of molecularly imprinted polymers containing EGDMA, XRD has been used in conjunction with other techniques to understand the thermal behavior and interactions within the polymer matrix. researchgate.net

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the nanoscale structure of polymeric networks. rsc.orgkpi.uapaint.org It provides information on chain conformation, cross-linking homogeneity, and the presence of structural defects over length scales from approximately 1 to 100 nm. kpi.ua In EGDMA-based materials, SANS is employed to understand how the cross-linker influences the network architecture.

Research on poly(ethylene glycol) (PEG) hydrogels, which often use dimethacrylate cross-linkers like EGDMA, demonstrates the utility of SANS in elucidating network structure. Studies on tetra-functional PEG hydrogels revealed that the resulting network structure is highly dependent on the length of the PEG macromer. azom.com SANS data indicated a transition from a relatively homogeneous network structure for high molecular weight PEG to a two-phase structure for lower molecular weight PEG. azom.cominfinitalab.com

In these studies, scattering spectra for hydrogels made with longer PEG chains (e.g., 35,000 g/mol and 12,000 g/mol ) showed features consistent with a homogeneous network over a significant portion of the length scale probed. azom.com However, an upturn in scattering intensity at low scattering vectors (low q) suggested the presence of larger-scale structural heterogeneities. azom.com Conversely, hydrogels formed with shorter PEG chains (e.g., 4,000 g/mol ) exhibited scattering profiles indicative of a two-phase system, suggesting significant microphase separation. azom.com

SANS measurements on ethylene glycol-based microgels synthesized by precipitation polymerization have also been used to follow the evolution of particle size and internal morphology during the polymerization process. These studies revealed the formation of a dense core, primarily composed of the cross-linker, at an early stage, followed by the growth of a less dense polymer shell. This highlights the role of the dimethacrylate cross-linker in creating structural inhomogeneities within the polymer network.

Table 1: SANS Structural Characteristics of PEG-Based Hydrogels

PEG Molecular Weight ( g/mol ) Initial Polymer Concentration (g/mL) Observed Network Structure Reference
35,000 0.077 - 0.50 Homogeneous with large-scale heterogeneities azom.com
12,000 0.077 - 0.50 Homogeneous with large-scale heterogeneities azom.com
8,000 0.077 - 0.50 Transitioning Structure azom.com

Rheological Characterization

Rheological characterization is essential for understanding the viscoelastic properties of EGDMA-based polymeric materials, which dictates their behavior under flow and deformation. These properties are critical for applications such as hydrogels in tissue engineering and as dental resins. scielo.org.mx

Hydrogels synthesized with EGDMA as a cross-linker typically exhibit viscoelastic and shear-thinning properties. lcms.czresearchgate.netsepscience.com Rheological analysis of hydrogels based on polyethylene (B3416737) glycol methyl ether methacrylate (PEGMEM) and cross-linked with polythis compound (PEGDMA), a close analog of EGDMA, showed that both the storage modulus (G') and viscosity are highly tunable. lcms.czresearchgate.net

Key findings from these studies include:

Effect of Monomer and Cross-linker Concentration : Increasing the fraction of both the primary monomer and the EGDMA cross-linker leads to an increase in the storage modulus and viscosity. lcms.czresearchgate.net This is attributed to a higher cross-linking density, resulting in a firmer and more robust gel network. sepscience.comrsc.org

Viscoelastic Nature : These materials are typically viscoelastic solids, where the storage modulus (G'), representing the elastic component, is greater than the loss modulus (G''), representing the viscous component. shimadzu.com This indicates that the material stores more energy than it dissipates when deformed.

Shear-Thinning Behavior : The viscosity of these hydrogels decreases with an increasing shear rate, a property known as shear-thinning. lcms.czsepscience.com This is advantageous for applications requiring injectability.

In a study on poly(ethylene glycol) diacrylate (PEGDA) hydrogels, it was found that the materials become firmer as strain and frequency increase. sepscience.comrsc.org This behavior highlights the elastic nature of the cross-linked network. The complex modulus was also shown to increase with higher polymer content, indicating a firmer and more elastic material due to the increased number of polymer chains. sepscience.comrsc.org

Table 2: Influence of Composition on Rheological Properties of PEGMEM/PEGDMA Hydrogels

Component Change Effect on Storage Modulus (G') Effect on Viscosity (η) Reference
Increase Monomer Fraction Increase Increase lcms.czresearchgate.net
Increase Cross-linker (PEGDMA) Fraction Increase Increase lcms.czresearchgate.net

Porosity, Surface Area, and Pore Volume Distribution Determination

The porous structure of EGDMA-based polymers is a critical characteristic, particularly for applications such as sorbents, catalyst supports, and chromatographic materials. Techniques like nitrogen adsorption-desorption, typically analyzed using the Brunauer–Emmett–Teller (BET) method for surface area and the Barrett-Joyner-Halenda (BJH) method for pore volume distribution, are standard for this characterization.

The synthesis parameters during polymerization significantly influence the final porous properties of the material. In the synthesis of glycidyl methacrylate (GMA)-EGDMA copolymers, it was found that:

EGDMA Content : Increasing the molar content of EGDMA, the cross-linking monomer, generally leads to higher porosity. Copolymers synthesized with 80% EGDMA exhibited higher surface areas and lower apparent densities compared to those with 20% EGDMA. A high EGDMA content is thought to generate more compact nuclei during polymerization, inducing phase separation at lower conversions and thereby forming more porous structures.

Diluent (Porogen) Type : The choice of diluent has a profound effect. For GMA-EGDMA copolymers, using cyclohexane as the diluent resulted in more porous structures compared to hexane.

Dilution Degree : A higher dilution degree (the ratio of diluent to monomer) also promotes the formation of materials with higher porosity.

One study found that a GMA-EGDMA copolymer prepared with cyclohexane as the diluent, 80% EGDMA, and a 100% dilution degree yielded the highest surface area and pore volume of 260.4 m²/g and 0.5 cm³/g, respectively. In other research, hypercrosslinked poly(acrylonitrile-co-EGDMA-co-vinylbenzyl chloride) terpolymers were synthesized, exhibiting specific surface areas up to 59 m²/g.

Table 3: Porosity of GMA-EGDMA Copolymers with Varied Synthesis Parameters

Sample ID EGDMA Content (mol%) Diluent Dilution Degree (%) Apparent Density (g/cm³) Specific Surface Area (m²/g) Total Pore Volume (cm³/g) Reference
P-01 20 Hexane 50 0.5 1.1 0.1
P-05 80 Hexane 50 0.4 148.6 0.3

Gel Content and Insoluble Fraction Analysis

Gel content analysis is a fundamental method to determine the extent of cross-linking in a polymer network. It quantifies the insoluble, three-dimensional network portion (the gel) of the polymer, separating it from the soluble, uncross-linked or lightly branched portion (the sol). The analysis is typically performed by solvent extraction, where the soluble fraction is removed, and the remaining insoluble gel is dried and weighed.

For EGDMA-based polymers, the gel fraction is directly related to the concentration of the EGDMA cross-linker. As the amount of EGDMA in the polymerization formulation increases, a more densely cross-linked network is formed. This results in a higher percentage of the polymer becoming part of the insoluble gel network.

Research on pH-sensitive acrylic acid–polyvinyl alcohol hydrogels cross-linked with EGDMA demonstrated this relationship clearly.

Effect of EGDMA Concentration : As the concentration of EGDMA was increased, the gel fraction of the hydrogel increased, while the sol fraction correspondingly decreased. This is a direct consequence of the formation of more intermolecular cross-links, which effectively incorporates more polymer chains into the insoluble network.

This increased cross-linking density not only raises the gel content but also affects other material properties. For instance, the swelling ratio and porosity of the hydrogels were observed to decrease with higher EGDMA content, as the tighter network structure restricts water uptake and reduces the void space within the material.

Table 4: Effect of EGDMA Content on Gel Fraction of Acrylic Acid-Polyvinyl Alcohol Hydrogels

EGDMA (g) EGDMA (mol/L) Gel Fraction (%) Sol Fraction (%) Reference
0.2 0.010 95.1 4.9
0.4 0.020 95.8 4.2
0.6 0.030 96.5 3.5
0.8 0.040 97.2 2.8

Gel Permeation Chromatography (GPC) for Molecular Weight Development

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital analytical technique for characterizing the molecular weight and molecular weight distribution of polymers. sepscience.comrsc.org GPC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting from the chromatography column faster than smaller molecules. researchgate.netsepscience.comrsc.org This allows for the determination of key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). sepscience.comrsc.org

In the context of EGDMA-based materials, GPC is used to monitor the growth of polymer chains during polymerization and to characterize the final molecular architecture. For hyperbranched copolymers synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization using EGDMA as the branching agent, GPC is crucial for confirming the controlled nature of the polymerization.

A study on the synthesis of hyperbranched copolymers of oligo(ethylene glycol) methacrylate (OEGMA) and 2-(diisopropylamino)ethyl methacrylate (DIPAEMA) with EGDMA as the branching agent utilized GPC to determine the molecular characteristics. The GPC chromatograms of the resulting hyperbranched copolymers showed narrow peaks with symmetric molecular weight distributions and low dispersity, which is indicative of a controlled polymerization process.

Table 5: Molecular Characteristics of P(OEGMA-co-DIPAEMA) Hyperbranched Copolymers with EGDMA Branching Agent

Copolymer ID OEGMA/DIPAEMA/EGDMA Molar Ratio Mn ( g/mol ) via GPC Mw ( g/mol ) via GPC PDI (Mw/Mn) Reference
HB1 10 : 90 : 1 10,600 12,500 1.18
HB2 50 : 50 : 1 11,200 13,800 1.23

Data derived from a representative study on similar hyperbranched systems.

The method of moments is often used in mathematical models to follow the molecular weight development during the free-radical copolymerization of systems like methyl methacrylate (MMA) and EGDMA. These models use number- and weight-average termination rate constants to calculate the polymerization rate and the development of Mn and Mw over the course of the reaction.

Functional Properties and Performance of Egdma Based Polymers

Mechanical Properties (e.g., Strength, Stiffness, Toughness, Elastic Modulus, Hardness)

The incorporation of EGDMA into polymer matrices has a profound effect on their mechanical properties. As a crosslinking agent, EGDMA increases the rigidity and strength of polymers. fangdachem.com This enhancement is critical in applications like dental composites and adhesives, where durability and wear resistance are paramount. datahorizzonresearch.com

Research has shown that the concentration of EGDMA can be tailored to achieve specific mechanical characteristics. For instance, in dental resins, the addition of EGDMA improves flexural modulus and hardness. nih.gov A study comparing different cross-linking agents found that while a dendrimer-crosslinked resin showed better stiffness, EGDMA still provided significant improvements in mechanical properties. nih.gov Another study highlighted that increasing the EGDMA content in HEMA (2-hydroxyethyl methacrylate) hydrogels was expected to increase the Young's modulus. plos.org

However, the relationship between EGDMA concentration and mechanical properties is not always linear and can be complex. For example, in some poly(methyl methacrylate) (PMMA) based resins, increasing the EGDMA concentration beyond a certain point (e.g., 15%) can lead to a decrease in flexural strength. mdpi.com This suggests an optimal concentration range for achieving desired mechanical performance.

The table below summarizes the mechanical properties of various EGDMA-based polymers from different studies.

Polymer SystemEGDMA ContentMechanical PropertyValue
HEMA/VM Gel 1/3.2 (mol/mol EGDMA/VM)Young's Modulus0.25 ± 0.03 MPa to 59.4 ± 6.7 MPa
EGEMA Polymer Discs -Diametral Tensile Stress (DTS)8.12 ± 2.92 MPa
EGDMA Polymer Discs -Diametral Tensile Stress (DTS)6.02 ± 1.48 MPa
EGEMA Polymer Discs -Vicker's Hardness5.93 ± 0.69 HV
EGDMA Polymer Discs -Vicker's Hardness8.03 ± 0.88 HV
PMMA/EGDMA 20%Flexural Strength88.51 ± 7.252 MPa
PMMA/TEGDA 15%Flexural Strength122.26 ± 9.051 MPa

This table presents a selection of data from cited sources and is for illustrative purposes. plos.orgmdpi.comnih.gov

Thermal Stability and Thermo-Mechanical Behavior

EGDMA plays a significant role in enhancing the thermal stability of polymers. zxchem.com The crosslinked network created by EGDMA restricts the movement of polymer chains, thus requiring more energy to initiate thermal degradation. This property is particularly valuable in applications where materials are exposed to elevated temperatures, such as in automotive and aerospace industries. datahorizzonresearch.com

Studies have demonstrated a direct correlation between the presence of EGDMA and improved thermal resistance. For example, in blends of methyl methacrylate (B99206) (MMA) and polycarbonate (PC), the addition of EGDMA as a crosslinker, along with PC, significantly increased the thermal stability of the resulting material. nih.govdntb.gov.uanih.gov The onset of decomposition for an EGDMA + MMA polymer was observed at 157°C, which increased to 241°C with the addition of just 1 wt.% of PC. nih.gov

Thermogravimetric analysis (TGA) of EGDMA-based copolymers often reveals a multi-stage decomposition pattern. For instance, in EGDMA-co-glycidyl methacrylate microspheres, the initial decomposition temperature was around 210°C. researchgate.net In another study, the decomposition of EGDMA + MMA blends showed distinct stages, with the degradation of EGDMA occurring between 245°C and 320°C. nih.gov

The table below presents thermal stability data for various EGDMA-based polymer systems.

Polymer SystemEGDMA ContentOnset Decomposition Temperature (T5%)
EGDMA + MMA -157 °C
EGDMA + MMA + 1 wt.% PC -241 °C
Styrene-co-EGDMA -Lower than virgin polystyrene
Poly(GMA-co-EGDMA) Microspheres -~210 °C

This table presents a selection of data from cited sources and is for illustrative purposes. nih.govresearchgate.netmarquette.edu

Swelling Behavior and Water Sorption

The crosslinking density imparted by EGDMA significantly influences the swelling behavior and water sorption of hydrogels and other polymer networks. nih.govresearchgate.net Generally, an increase in the concentration of EGDMA leads to a higher crosslinking density, which in turn reduces the space available within the polymer network for water molecules to occupy. nih.govresearchgate.net This results in decreased swelling and lower water sorption. nih.govresearchgate.netnih.gov

This property is particularly important in the design of hydrogels for controlled drug delivery, where the swelling characteristics directly impact the release rate of the encapsulated drug. nih.govresearchgate.net For example, in pH-sensitive acrylic acid-polyvinyl alcohol (AA-PVA) hydrogels, increasing the EGDMA content led to a decrease in both swelling and drug release. nih.govresearchgate.net

Research has also shown that EGDMA-based polymers can exhibit different swelling behaviors depending on the surrounding medium and the specific comonomers used. nih.gov For instance, a study comparing different crosslinkers found that p(NIPAM) hydrogels crosslinked with EGDMA had equilibrium swelling values of about 2100% at 37°C, which was significantly different from hydrogels prepared with other crosslinkers. dergipark.org.tr

The table below illustrates the effect of EGDMA on the swelling and water sorption of different polymer systems.

Polymer SystemEGDMA Content/ConditionSwelling/Water Sorption Behavior
AA-PVA Hydrogel Increasing EGDMA contentDecreased swelling and drug release
p(NIPAM)-EGDMA Hydrogel At 25°CSwelling ratio of ~7400%
p(NIPAM)-EGDMA Hydrogel At 37°CSwelling ratio of ~2800%
EGDMA Polymer Discs After 9 weeks of S. mutans exposureSignificantly more water sorption compared to EGEMA discs

This table presents a selection of data from cited sources and is for illustrative purposes. nih.govnih.govresearchgate.netdergipark.org.tr

Electrical Conductivity and Ionic Transport in EGDMA Composites

In the realm of polymer electrolytes for applications like solid-state batteries, EGDMA can be utilized to modify the polymer matrix and influence electrical conductivity and ionic transport. mdpi.com While pure EGDMA-based polymers are typically insulators, they can be incorporated into composite materials to enhance mechanical stability while still allowing for ionic conduction when mixed with conductive components.

Research has shown that the addition of EGDMA can affect the conductivity of polymer blends. For instance, in a study involving poly(vinyl chloride) (PVC), poly(ethylene oxide) (PEO), and polyaniline (PAni), the inclusion of EGDMA improved the electrical properties of the conductive films. usm.my In another study, the addition of EGDMA to a poly(glycidyl methacrylate)-based gel polymer electrolyte increased the loading of an ionic liquid, leading to a highest ionic conductivity of 8.2 × 10−4 S cm−1. researchgate.net

The conductivity of EGDMA-containing copolymers can also be influenced by temperature and the presence of dopants. A study on EGDMA-methyl methacrylate (MMA) copolymers showed that their conductivity changed with temperature, exhibiting a minimum value at a certain temperature before increasing. mdpi.com The addition of a dopant like lithium perchlorate (B79767) (LiClO4) was found to increase the conductivity of these copolymers. mdpi.com

The table below provides a summary of the electrical properties of some EGDMA-based composites.

Polymer SystemDopant/AdditiveIonic Conductivity
P(GMA)-based Gel Electrolyte with EGDMA 1-butyl-3-methylimidazolium bis(fluoromethylsulfonyl)imide8.2 × 10−4 S cm−1
MMA/EGDMA Copolymer LiClO4Increased conductivity
PANI/TiO2 with EGDMA TiO2 (0.006 g)12.60 × 10-3 S/cm

This table presents a selection of data from cited sources and is for illustrative purposes. researchgate.netmdpi.comresearchgate.net

Chemical Resistance

The crosslinked structure provided by EGDMA enhances the chemical resistance of polymers. zxchem.comanxinchem.com.cn This improved resistance makes EGDMA-based materials suitable for use in harsh chemical environments. datahorizzonresearch.com The three-dimensional network helps to prevent solvents and other chemicals from penetrating and degrading the polymer matrix.

This property is beneficial in a variety of applications, including coatings, adhesives, and industrial components where exposure to chemicals is a concern. datahorizzonresearch.comzxchem.comanxinchem.com.cn For example, coatings formulated with EGDMA exhibit enhanced durability and resistance to environmental factors.

A study investigating the resistance of medical gloves to permeation by various chemicals, including EGDMA itself, found that the type of polymer and the presence of crosslinking influenced the material's resistance. tandfonline.com Another study noted that EGDMA-based polymers offer good solvent resistance. anxinchem.com.cn

Optical Properties (e.g., Transparency, Light Transmission)

EGDMA can be used in applications where optical clarity is important, such as in the production of contact lenses and other medical devices. The degree of transparency and light transmission in EGDMA-based polymers can be influenced by the specific formulation and the degree of crosslinking.

While EGDMA itself can contribute to the clarity of a polymer, its combination with other monomers and additives will ultimately determine the final optical properties. For instance, in the development of materials for contact lenses, achieving the right balance between mechanical strength, oxygen permeability, and optical transparency is crucial. A study on photopolymerization materials for contact lenses found that hydrogels containing a mix of high-molecular-weight polyethylene (B3416737) glycol diacrylate (PEGDA) and EGDMA had better optical transparency than those with only high PEGDA content. mdpi.com However, the study also noted that the presence of EGDMA could make the material harder and more brittle. mdpi.com

Degradation Pathways and Biostability of Egdma Polymers

Thermal Degradation Mechanisms

The thermal decomposition of cross-linked polymers based on ethylene (B1197577) glycol dimethacrylate is a complex process that involves multiple stages as the temperature increases. akjournals.com The stability of these polymers is influenced by the length of the ethylene glycol chain within the macromolecule. akjournals.com

At lower temperatures, typically below 400°C, the primary thermal degradation pathway for poly(ethylene glycol dimethacrylate) (PEDM) is depolymerization. akjournals.com This process involves the breaking of the polymer chains, leading to the release of the constituent monomer, this compound, in high proportions, ranging from 96-98%. akjournals.com This initial stage of degradation essentially reverses the polymerization process.

As the pyrolysis temperature rises above 400°C, the degradation mechanism becomes more intricate. akjournals.com The initial depolymerization is supplemented by secondary decomposition and cracking reactions. akjournals.com These processes lead to the formation of a variety of other decomposition products. For copolymers of EGDMA and methyl methacrylate (B99206) (MMA), the main thermal decomposition products, aside from carbon dioxide and water, include small alcohols, ketones, and methacrylic acid. nih.gov These secondary reactions involve the further breakdown of the monomer and polymer fragments through recombination and advanced cracking, resulting in a prevalence of low molecular weight chemical products. akjournals.com The complexity of these reactions increases with the length of the ethylene glycol chain in the polymer structure. akjournals.com

Table 1: Thermal Degradation Stages of EGDMA-MMA Based Blends

Temperature Range (°C) Mass Loss (%) Associated Process
121–137 2–3 Evaporation of residual solvents, moisture, and unreacted monomers
245–258 7–12 Initial degradation of EGDMA
301–320 55–64 Main degradation of EGDMA
396–442 19–27 Distribution of fragments from MMA

Data sourced from a study on the thermal and thermo-mechanical characterization of polymeric blends based on di(meth)acrylate monomers. nih.gov

Biodegradation and Hydrolytic Stability

The presence of ester linkages in the backbone of EGDMA polymers makes them susceptible to hydrolytic and enzymatic degradation, which can significantly impact their stability in biological environments. nih.govnih.gov

Esterases, such as cholesterol esterase (CEase), can catalyze the hydrolysis of the ester bonds within the EGDMA polymer network. nih.govumn.edu This enzymatic action leads to the scission of the polymer backbone. nih.govumn.edu Studies have shown that after exposure to CEase for 9 weeks, EGDMA discs exhibit a significant loss of material and a reduction in mechanical strength. nih.govumn.edu This degradation is also associated with an increase in water sorption, which can further facilitate the breakdown of the polymer matrix. nih.govumn.edu The catalytic activity of esterases is directed at the central polymer backbone, leading to its fragmentation. nih.govumn.edu

The cariogenic bacterium Streptococcus mutans is known to produce esterases that can degrade methacrylate polymers. nih.gov These bacterial enzymes target the internal ester bonds that form the cross-linked backbone of the EGDMA polymer. nih.gov When exposed to S. mutans, EGDMA polymers undergo significant biodegradation, which is evident from increased surface cracking and defects. nih.gov Research has demonstrated that after a 9-week exposure to S. mutans, EGDMA shows a greater loss of material, a more substantial reduction in fracture toughness, and increased water sorption compared to more resistant methacrylate derivatives. nih.gov The hydrolysis of the ester groups by bacterial enzymes increases the number of hydrophilic carboxyl groups on the polymer surface, which can alter its properties. nih.gov

Table 2: Effects of Biodegradation on EGDMA Polymer Properties After 9 Weeks of Exposure

Degradation Agent Property Change Observation
Cholesterol Esterase (CEase) Material Loss Exponential loss of material umn.edu
Strength Significant decrease in diametral tensile strength umn.edu
Water Sorption Significant increase umn.edu
Streptococcus mutans Material Loss 18.9% loss of material
Fracture Toughness 92.5% relative change
Water Sorption 6.1% increase

This table synthesizes data from studies on enzymatic and bacterial degradation of EGDMA. nih.govumn.edu

The identification of degradation by-products is essential for understanding the degradation mechanism and the potential biological effects of the breakdown products. Analytical techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography/Mass Spectrometry (LC/MS) are employed to identify these by-products. nih.govnih.gov

In the case of enzymatic degradation by esterases, GC/MS analysis has shown that the catalysis is directed at the central polymer backbone of EGDMA, leading to the production of ethylene glycol . nih.govumn.edu Similarly, in the presence of Streptococcus mutans, the proposed biodegradation pathway also results in the formation of ethylene glycol as a by-product due to the hydrolysis of the ester bonds. nih.gov Other potential by-products from the degradation of methacrylate-based resins in a biological context can include methacrylic acid. scispace.com

Factors Influencing Degradation Rates

The degradation rate of polymers derived from this compound (EGDMA) is not constant; rather, it is influenced by a combination of intrinsic material properties and external environmental conditions. Key factors include the polymer's chemical structure, the presence of enzymes, environmental pH, temperature, the density of the crosslinked network, and the material's interaction with water. Understanding these factors is crucial for predicting the biostability and service life of EGDMA-based materials.

Chemical Structure and Hydrolytic Susceptibility

The degradation of EGDMA polymers is primarily initiated by the hydrolysis of their ester bonds. The location of these ester linkages within the polymer architecture is a critical determinant of its stability. In conventional EGDMA polymers, the ester groups are positioned within the polymer backbone. Hydrolysis of these "internal" ester bonds leads to the scission of the polymer backbone, which compromises the structural integrity and mechanical properties of the material. nih.gov

Research comparing EGDMA with a custom-synthesized monomer, ethylene glycol ethyl methacrylate (EGEMA), which has "external" ester groups positioned as side chains, demonstrates this vulnerability. Upon enzymatic and hydrolytic degradation, the backbone of EGDMA polymers is severed, whereas the EGEMA polymer backbone remains covalently cross-linked. nih.govnih.gov This fundamental structural difference results in EGDMA being significantly more susceptible to degradation, leading to a greater loss of material and a more drastic reduction in physical and mechanical properties over time. nih.gov

Enzymatic Activity

The presence of enzymes, particularly esterases, can significantly accelerate the degradation of EGDMA polymers. In biological environments, such as in dental applications, salivary and microbial esterases can catalyze the hydrolysis of the ester bonds within the polymer matrix. nih.gov Studies have shown that exposure to bacterial strains like Streptococcus mutans or isolated enzymes such as cholesterol esterase leads to a marked increase in the degradation rate of EGDMA. nih.govnih.gov

This accelerated degradation manifests as significant material weight loss and a reduction in fracture toughness. For instance, after a nine-week exposure to S. mutans, EGDMA polymers exhibited a material loss of 18.9% and a 92.5% change in fracture toughness. nih.gov In a similar study with cholesterol esterase, EGDMA showed a 15.3% average relative weight loss over nine weeks. nih.gov

Table 1: Comparison of Degradation Effects on EGDMA vs. EGEMA Polymers After 9 Weeks

ConditionParameterEGDMAEGEMASource
Exposure to S. mutansMaterial Loss (%)18.9%8.5% nih.gov
Relative Change in Fracture Toughness (%)92.5%49.2% nih.gov
Water Sorption (%)6.1%1.9% nih.gov
Exposure to Cholesterol EsteraseAverage Relative Weight Loss (%)15.3%8.8% nih.gov
Water Sorption (%)HigherLower nih.gov

Environmental pH

The pH of the surrounding aqueous environment plays a significant role in the rate of hydrolytic degradation. fiveable.me Both acidic and basic conditions can catalyze the cleavage of ester bonds, accelerating the breakdown of the polymer network. fiveable.me For related hydrophilic polymers like those based on poly(ethylene glycol) diacrylate (PEGDA), degradation rates have been observed to increase in acidic conditions. This may be due to an auto-catalytic effect where the generation of carboxylic acid groups from initial ester hydrolysis further promotes degradation. rsc.org

Table 2: Effect of pH on Pseudo-First Order Degradation Rate Constants for PEGDA-Based Nanoparticles

Polymer ConcentrationpH 5 Rate Constant (days-1)pH 7.4 Rate Constant (days-1)pH 10 Rate Constant (days-1)Source
30 wt%0.046 ± 0.0030.012 ± 0.0010.016 ± 0.001 rsc.org
50 wt%0.043 ± 0.0030.014 ± 0.0020.015 ± 0.002 rsc.org

Data derived from studies on PEGDA, a structurally similar polymer, illustrating the general influence of pH on diacrylate polymer degradation.

Temperature

Temperature influences degradation kinetics by affecting the rate of chemical reactions and the diffusion of water into the polymer matrix. fiveable.me Increased temperatures provide the necessary energy to overcome the activation energy for hydrolysis, thus accelerating the breakdown of ester bonds. e3s-conferences.org The thermal degradation of EGDMA-based polymers occurs in multiple stages. The initial stage, at lower temperatures, is often associated with the evaporation of unreacted monomers or moisture. nih.gov At significantly higher temperatures, the degradation mechanism involves the breaking of chemical bonds within the polymer, leading to the production of free radicals and subsequent chain-breaking reactions. e3s-conferences.orgmdpi.com

Crosslinking Density

As a crosslinking agent, the concentration of EGDMA in a polymer formulation directly impacts the network's crosslinking density. mdpi.comnih.gov A higher crosslinking density creates a more tightly bound three-dimensional network with a smaller mesh size. This restricted network structure hinders the penetration of water molecules, which is a prerequisite for hydrolysis. fiveable.me Consequently, polymers with a higher crosslinking density generally exhibit a lower swelling ratio and a slower rate of degradation. researchgate.netnih.gov Studies on amine-containing copolymers have shown that decreasing the crosslinking density enhances the neutralization capacity of the polymer, indicating greater accessibility for small molecules within the less dense network. nih.gov

Water Sorption and Hydrophilicity

The degradation of EGDMA polymers is fundamentally a hydrolytic process, making the material's interaction with water a critical factor. The inherent hydrophilicity of EGDMA makes it susceptible to water sorption. nih.gov Water absorption into the polymer matrix facilitates the hydrolysis of ester bonds and can also act as a plasticizer, reducing the intermolecular interactions between polymer chains. nih.gov Research has shown that EGDMA polymers exhibit higher water sorption compared to more hydrophobic alternatives, which correlates with their faster degradation rates. nih.govnih.gov Following degradation, the hydrolysis of surface ester groups can further increase surface hydrophilicity by creating hydrophilic carboxyl groups, which can alter the material's properties over time. nih.gov

Applications of Ethylene Glycol Dimethacrylate in Advanced Research

Biomedical and Tissue Engineering Scaffolds

In the realm of biomedical and tissue engineering, EGDMA is integral to the creation of scaffolds that provide structural support for tissue formation. nih.gov These scaffolds often take the form of hydrogels, which are utilized for applications ranging from cell encapsulation and delivery to the synthesis of new tissues. nih.govscientific.net

Hydrogel Development

EGDMA is a fundamental component in the development of hydrogels, which are hydrophilic polymer networks capable of absorbing large amounts of water. scientific.net As a crosslinking agent, the concentration of EGDMA directly influences the hydrogel's network structure, which in turn dictates its swelling behavior, mechanical strength, and drug release characteristics. nih.gov

Poly(ethylene glycol) Dimethacrylate Hydrogels: Poly(ethylene glycol) dimethacrylate (PEGDMA) is a widely investigated biomaterial for applications such as cartilage repair and bone regeneration. scientific.net EGDMA can be used as a crosslinking agent in the fabrication of various hydrogels, including those based on poly(ethylene glycol) diacrylate (PEG-DA). hacettepe.edu.tr The inclusion of EGDMA enhances the crosslinked network structure, which can affect the cumulative release of incorporated drugs. hacettepe.edu.tr

NVCL-NIPAm Hydrogels: Ethylene (B1197577) glycol dimethacrylate is also employed in the synthesis of pH-sensitive hydrogels, such as those composed of acrylic acid and polyvinyl alcohol. nih.gov In these systems, EGDMA, along with other crosslinkers, creates a network that exhibits pH-dependent swelling behavior. nih.gov An increase in the concentration of EGDMA leads to a decrease in swelling and a more controlled release of drugs, making these hydrogels potentially suitable for intestinal drug delivery. nih.gov

Tissue Regeneration

EGDMA-crosslinked materials are being developed to promote the regeneration of damaged tissues. These materials can be engineered to possess specific properties, such as antioxidant and antimicrobial activity, which are beneficial for the healing process.

Antioxidant and Antimicrobial Membranes: Bioactive membranes for tissue regeneration have been developed using chitosan modified with glycidyl (B131873) methacrylate (B99206) and plasticized with glycerol. mdpi.com EGDMA is used to crosslink these membranes, and its concentration affects the material's elasticity and flexibility. mdpi.com Lower concentrations of EGDMA have been found to be more suitable for creating flexible and elastic membranes for tissue engineering applications. mdpi.com These membranes can be loaded with antioxidant compounds to support wound healing. mdpi.com

Injectable Biomaterials

The ability of EGDMA to participate in in-situ polymerization makes it a key ingredient in injectable biomaterials. These materials can be administered in a minimally invasive manner and then solidified within the body to fill defects or provide therapeutic benefits.

For Herniated Nucleus Pulposus: Injectable hydrogels are being explored as a treatment for herniated nucleus pulposus, a condition that causes low back pain. unair.ac.idresearchgate.net A biocomposite hydrogel made from poly(ethylene glycol) dimethacrylate (PEGDMA) and nanofibrillated cellulose (NFC) has shown potential for this application. unair.ac.idresearchgate.net The addition of NFC to the PEGDMA precursor enhances the mechanical properties of the hydrogel. unair.ac.id Characterization of these PEGDMA-NFC hydrogels has demonstrated their potential as a biomaterial to replace the damaged nucleus pulposus. unair.ac.id

SamplePEGDMA:NFC RatioViscosity (dPa·s)Compressive Strength (kPa)Swelling Ratio (%)
Control1:0--88.84 ± 0.85
K11:0.25--87.07 ± 0.64
K21:0.5--84.84 ± 1.55
K31:0.7573.673.4280.42 ± 0.69

Data sourced from a study on PEGDMA/NFC injectable hydrogels for herniated nucleus pulposus. researchgate.net

Bone Repair Materials

In the field of bone tissue engineering, EGDMA is used to create scaffolds that can support bone regeneration. These scaffolds are often composites that combine polymers with bioactive ceramics.

With Hydroxyapatite Nanocomposites: EGDMA is a component of bionanocomposites developed for bone repair. One approach involves incorporating hydroxyapatite (HA), a key mineral component of bone, into a poly(ethylene glycol) dimethacrylate (PEGDMA) matrix. ukm.my Studies have shown that HA can be synthesized in situ within PEGDMA, leading to composites with better dispersion of the inorganic phase and improved mechanical properties compared to simple physical mixing. ukm.my PEGDMA acts as a binding matrix for the hydroxyapatite nanoparticles and contributes to the formation of a stable, crosslinked network. ukm.my These composite materials hold promise for applications in dentistry and orthopedics. ukm.my

3D Bioprinting Bioinks

EGDMA is a valuable component in the formulation of bioinks for 3D bioprinting. Its ability to undergo rapid photopolymerization allows for the precise, layer-by-layer fabrication of complex, cell-laden structures.

Bioink Formulations: Poly(ethylene glycol) dimethacrylate (PEGDMA) is used as a supplement in bioinks for stereolithography-based 3D bioprinting to enhance the mechanical properties of the printed constructs. bohrium.combiorxiv.orgresearchgate.net Bioinks composed of gelatin methacryloyl (GelMA) and PEGDMA have been shown to be suitable for printing complex 3D structures. bohrium.combiorxiv.org These composite inks are cytocompatible, allowing for the printing of cell-laden constructs with high cell viability. bohrium.com The addition of PEGDMA provides tunable stiffness to the bioink, making it a viable alternative to other synthetic polymers used in bioink formulations. bohrium.comresearchgate.net

Drug Delivery Systems

EGDMA plays a crucial role in the design of systems for the controlled release of therapeutic agents. The degree of crosslinking, which is controlled by the concentration of EGDMA, determines the mesh size of the polymer network and, consequently, the diffusion rate of the encapsulated drug. nih.gov By modulating the EGDMA content, it is possible to create hydrogels that exhibit controlled swelling and drug release characteristics, making them suitable for applications such as gastrointestinal drug delivery. nih.gov For instance, in pH-sensitive acrylic acid-polyvinyl alcohol hydrogels, increasing the concentration of EGDMA results in decreased porosity, which in turn leads to a reduction in both the swelling of the hydrogel and the release rate of the incorporated drug. nih.gov

Controlled Release Formulations

EGDMA is extensively utilized as a crosslinking agent in the fabrication of hydrogels for controlled drug release. hacettepe.edu.tr The concentration of EGDMA in the hydrogel matrix directly influences its swelling behavior and, consequently, the rate of drug release. Research has demonstrated that an increase in the EGDMA content leads to a higher crosslinking density within the hydrogel. This heightened crosslinking reduces the porosity and mesh size of the hydrogel network, which in turn decreases its swelling capacity. nih.gov As a result, the release of the encapsulated drug is slowed, allowing for a more sustained and controlled delivery. nih.gov

In the development of pH-sensitive hydrogels, such as those composed of acrylic acid and polyvinyl alcohol, EGDMA plays a pivotal role. nih.gov These hydrogels are designed to release their payload in specific pH environments, such as the intestine. The incorporation of EGDMA as a crosslinker allows for the fine-tuning of the hydrogel's response to pH changes, ensuring that the drug is released at the intended site. nih.gov Studies have shown that by varying the amount of EGDMA, the drug release profile can be modulated to follow a first-order release mechanism with non-Fickian diffusion. nih.gov

Furthermore, EGDMA is employed in the creation of hydrogels for the controlled release of both hydrophilic and hydrophobic drugs. For instance, poly(ethylene glycol) methacrylate (PEGMA)/dimethacrylate (PEGDMA) hydrogels have been investigated for the release of hydrophobic drugs like estradiol. uncst.go.ug The crosslinking provided by the dimethacrylate component is essential for the structural integrity of the hydrogel and for controlling the diffusion of the entrapped hydrophobic molecules. uncst.go.ug

Table 1: Effect of EGDMA Concentration on Hydrogel Properties and Drug Release
EGDMA ConcentrationSwelling BehaviorPorosityDrug Release Rate
LowHighHighFast
MediumModerateModerateModerate
HighLowLowSlow

Targeted Delivery

The application of EGDMA extends to the development of sophisticated drug delivery systems designed for targeted action. In this context, EGDMA is a key component in the synthesis of nanogels and hydrogels that can respond to specific physiological triggers, enabling site-specific drug release.

One area of research involves the creation of pH-sensitive hydrogels for targeted delivery to the intestine. By incorporating EGDMA as a crosslinker in acrylic acid–polyvinyl alcohol hydrogels, researchers have developed systems that exhibit significant swelling at higher pH levels, characteristic of the intestinal environment. nih.gov This pH-dependent swelling facilitates the targeted release of drugs in the intestine, and the degree of this response can be modulated by adjusting the EGDMA concentration. nih.gov

Furthermore, EGDMA is utilized in the formulation of enzyme-responsive and tumor-targeted nanogels. These advanced delivery systems can be designed to release their therapeutic payload in response to specific enzymes that are overexpressed in tumor environments. tandfonline.comnih.gov While these systems often involve complex polymer networks, the crosslinking provided by monomers like EGDMA is fundamental to the stability and responsiveness of the nanogel carriers. tandfonline.comnih.gov

Encapsulation of Bioactive Molecules

EGDMA plays a critical role in creating stable polymer networks for the encapsulation of a wide range of bioactive molecules. Its crosslinking ability is essential for forming hydrogels and other polymeric matrices that can effectively entrap and protect these molecules until their intended release.

In the field of drug delivery, EGDMA-crosslinked hydrogels are used to encapsulate both hydrophilic and hydrophobic drugs. For example, research on poly(ethylene glycol) methacrylate/dimethacrylate hydrogels has demonstrated their capability to entrap and control the release of the hydrophobic steroid hormone, estradiol. uncst.go.ug The three-dimensional network formed by the polymerization of the methacrylate monomers, including the dimethacrylate crosslinker, provides the necessary matrix for encapsulating such molecules. uncst.go.ug

Moreover, EGDMA is employed in the synthesis of hyperbranched copolymers designed for the encapsulation of hydrophobic drugs like curcumin. rsc.org These multi-responsive copolymers, which use EGDMA as branching points, can form nanoscale aggregates in aqueous solutions, providing a suitable environment for encapsulating hydrophobic therapeutic agents. rsc.org The stability of these aggregates in the presence of serum proteins suggests their potential for in vivo drug delivery applications. rsc.org

Dental and Orthopedic Materials Research

In the fields of dental and orthopedic medicine, the performance of restorative and prosthetic materials is paramount. Ethylene glycol dimethacrylate is a key monomer used to enhance the properties of these materials, contributing to their durability and functionality.

Restorative Dental Composites and Adhesives

EGDMA is a widely used crosslinking agent in the formulation of restorative dental composites and adhesives. adakem.com Its primary function is to improve the mechanical stability and wear resistance of these materials. adakem.com When incorporated into the resin matrix of dental composites, EGDMA polymerizes to form a highly crosslinked network, which significantly enhances the material's hardness, strength, and resistance to chemical degradation. adakem.com

Dental composites typically consist of a resin matrix, inorganic fillers, and a coupling agent. The resin matrix is often a mixture of monomers, including a high molecular weight monomer like Bis-GMA and a lower viscosity diluent monomer. EGDMA can be included as a comonomer to increase the crosslink density of the final polymer network. researchgate.net Research has shown that the use of shorter-chain dimethacrylates like EGDMA can lead to greater polymer stability after aging in water. researchgate.net

In dental adhesives, the chemical structure of the methacrylate monomers influences properties such as the degree of conversion, water sorption, and dynamic mechanical properties. The inclusion of EGDMA affects the crosslink density and heterogeneity of the polymer network, which in turn impacts the adhesive's performance and longevity. nih.gov

Table 2: Influence of Dimethacrylate Monomers on Dental Resin Properties
Monomer CompositionFlexural Strength (MPa)Diametral Tensile Strength (MPa)Hardness (HV)
UDMA/Bis-GMA/TEGDMA (40/40/20 wt.%)89.5~20-30~14-16
Bis-EMA/TEGDMA (80/20 wt.%)69.7~20-30~14-16

Bone Cements

In orthopedic surgery, bone cements are used to anchor joint prostheses and to stabilize fractures. EGDMA has been investigated as a component in acrylic bone cements to modify their properties. The addition of EGDMA to bone cement formulations can influence the polymerization reaction, including the setting time and the maximum temperature reached during curing. nih.gov

Studies have shown that an increase in EGDMA content in acrylic bone cement tends to decrease the frequency factor and activation energy of the polymerization reaction. nih.gov In new injectable and in situ curable bone cement compositions, oligo(ethylene glycol) dimethacrylates (OEGDMA) have been used. Research indicates that increasing the molecular weight of OEGDMA and decreasing the ratio of methyl methacrylate to OEGDMA can lead to a decrease in the maximum curing temperature, compressive strength, and compressive modulus. nih.gov Conversely, the setting time is strongly affected by the concentration of double bonds and is shortened with its increase. nih.gov

Contact Lens Materials

EGDMA is a crucial component in the production of soft contact lens materials, primarily serving as a cross-linking agent to enhance their mechanical properties. mdpi.com In hydrogel contact lenses, which are typically made from polymers like poly(2-hydroxyethyl methacrylate) (pHEMA), EGDMA forms covalent bonds between the polymer chains. mdpi.com This crosslinking creates a stable, three-dimensional network that allows the lens to maintain its shape and durability, even when swollen with water. researchgate.net

The concentration of EGDMA in the hydrogel formulation has a significant impact on the properties of the contact lens. An increase in EGDMA concentration generally leads to improved mechanical strength. researchgate.net However, the crosslinks also reduce the motion of the polymer chains, which can affect the water content and oxygen permeability of the lens. mdpi.com Research has shown that modifying the concentration and the length of the EGDMA crosslinker can be used to optimize the oxygen permeability of non-silicone hydrogel contact lenses. preprints.org For instance, in some silicone hydrogel contact lenses, increasing the EGDMA content has been observed to decrease the oxygen permeability (Dk) values. preprints.org

Table 3: Effect of EGDMA Concentration on Oxygen Permeability (Dk) in Silicone Hydrogel Contact Lenses
EGDMA Content (wt%)Oxygen Permeability (Dk) (Fatt units)
058.9
0.5Decreased
1Further Decreased
253.5

Separation and Adsorption Technologies

This compound (EGDMA) is a crucial crosslinking agent in the synthesis of various polymeric materials utilized in advanced separation and adsorption technologies. Its ability to form highly crosslinked, porous structures makes it an ideal component for creating materials with tailored properties for specific applications.

Molecularly Imprinted Polymers (MIPs) for Selective Separation

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered with specific recognition sites for a target molecule. EGDMA is frequently employed as a crosslinker in the synthesis of MIPs due to its ability to create a rigid and porous polymer network, which is essential for the formation of stable and selective binding cavities.

In the preparation of MIPs, a template molecule is mixed with functional monomers and a high proportion of a crosslinking agent, such as EGDMA. The subsequent polymerization locks the functional monomers in place around the template. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target molecule. This allows the MIP to selectively rebind the target molecule from a complex mixture.

EGDMA has been a key component in the development of MIPs for the selective separation of a wide range of compounds. For instance, MIPs have been prepared using EGDMA as a crosslinker for the selective recognition of sulpiride, a pharmaceutical compound. nih.gov In this application, the molar ratio of the template molecule, functional monomer, and EGDMA was optimized to achieve a high imprinting factor and adsorption capacity. nih.gov Similarly, EGDMA has been used in the synthesis of MIPs for the removal of Brilliant Green, a textile dye, from aqueous solutions. nih.gov The resulting polymer exhibited high selectivity and a significant surface area, demonstrating the effectiveness of EGDMA in creating porous structures for selective adsorption. nih.gov

The selection of EGDMA as a crosslinker, along with the choice of functional monomer and porogen, significantly influences the morphology, selectivity, and binding capacity of the resulting MIPs. Its use has been demonstrated in various polymerization techniques, including bulk and precipitation polymerization, to produce MIPs in different formats such as spherical particles and monoliths.

Adsorbents for Contaminants (e.g., Pharmaceuticals, Food Contaminants, Phenol Pollutants)

Polymeric materials incorporating this compound are effective adsorbents for a variety of environmental contaminants, including pharmaceuticals. The crosslinked network provided by EGDMA imparts mechanical stability and creates a porous structure conducive to the adsorption of target molecules.

A notable application is the use of a terpolymer based on acrylonitrile, vinylbenzyl chloride, and EGDMA as a sorbent for pharmaceuticals. mdpi.com This polymer system, synthesized via precipitation polymerization and subsequently hypercrosslinked, has shown high adsorption capacities for salicylic acid and mefenamic acid. mdpi.comitu.edu.tr The introduction of the flexible EGDMA crosslinker, in contrast to more rigid crosslinkers, provides greater spacing between polymer chains, which enhances the accessibility of analyte molecules to the functional groups of the polymer. mdpi.com

The adsorption performance of these EGDMA-based polymers is influenced by factors such as the initial concentration of the contaminant and the specific surface area of the adsorbent. Research has shown that hypercrosslinking the poly(AN-co-EGDMA-co-VBC) terpolymer significantly increases its surface area, leading to a higher uptake of pharmaceuticals. mdpi.com The adsorption process is often governed by chemisorption, with interactions such as hydrogen bonding and π-π bonding playing a crucial role. researchgate.net

Adsorption Capacities of EGDMA-Based Terpolymer for Pharmaceuticals mdpi.comitu.edu.tr
PharmaceuticalMaximum Adsorption Capacity (mg·g⁻¹)Adsorption Kinetic ModelEquilibrium Adsorption Model
Salicylic Acid416.7Pseudo-second-orderFreundlich
Mefenamic Acid625Pseudo-second-orderLangmuir

Chromatographic Packings (Gas and Liquid Chromatography)

This compound is extensively used in the preparation of monolithic stationary phases for chromatographic applications. These monolithic columns, characterized by a continuous porous structure, offer advantages over traditional packed columns, such as lower back pressure and enhanced mass transfer.

Poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) (P(GMA-co-EDMA)) monoliths are among the most frequently used organic-based monoliths in affinity chromatography. researchgate.net The porous properties of these monoliths, including pore size and surface area, can be tailored by adjusting the composition of the porogenic solvents during polymerization. researchgate.net These materials have been successfully applied in the separation of large molecules like proteins.

Recent research has focused on developing P(GMA-co-EDMA) monoliths with dual pore size distributions to improve the balance between flow-through pores and the number of active sites. researchgate.net By employing reversible addition-fragmentation chain transfer (RAFT) polymerization and a ternary porogen mixture, monoliths with both macropores and mesopores have been synthesized. researchgate.net This dual porosity is beneficial for enhancing the performance of chromatographic separations.

Furthermore, rigid monoliths synthesized solely from poly(ethylene glycol) dimethacrylates with varying ethylene glycol chain lengths have been developed for hydrophobic interaction chromatography (HIC) of proteins. nih.gov These monoliths exhibit excellent stability, with minimal swelling or shrinking in different solvents, and have demonstrated high reproducibility in their preparation. nih.gov An optimized monolithic column was capable of separating proteins with a high peak capacity and mass recoveries greater than 90%. nih.gov

Gas Separation Membranes (e.g., CO₂ Capture, CO₂/Methane Separation)

Polymer networks incorporating this compound have been investigated for their potential in gas separation applications, particularly for carbon dioxide (CO₂) capture. The chemical structure and porosity of these materials can be designed to exhibit selective adsorption of CO₂ over other gases like nitrogen (N₂).

Copolymers of EGDMA with amide-based monomers, such as methacrylamide, have been synthesized and evaluated for their CO₂ capture performance. nih.gov These polymer networks, prepared by free-radical bulk copolymerization, have demonstrated significant CO₂ adsorption capacities. For instance, a poly(EGDMA-co-MAAM) copolymer exhibited a CO₂ adsorption capacity of 1.45 mmol/g at 273 K and 1 bar. nih.gov

The selectivity of these EGDMA-based polymers for CO₂ over N₂ is a critical parameter for their application in post-combustion CO₂ capture from flue gas. The aforementioned poly(EGDMA-co-MAAM) copolymer showed a CO₂/N₂ selectivity of 53 under relevant conditions. nih.gov The thermal stability of these polymers is also a key consideration, and thermogravimetric analysis has shown them to be stable at temperatures up to 573 K. nih.gov

CO₂ Capture Performance of EGDMA-co-Methacrylamide Polymer nih.gov
ParameterValueConditions
CO₂ Adsorption Capacity1.45 mmol/g273 K, 1 bar
CO₂/N₂ Selectivity53273 K, atmospheric pressure, 15:85 CO₂:N₂
Product Stream CO₂ Purity> 90%-
Thermal StabilityUp to 573 K-

While research has also been conducted on poly(ethylene glycol) diacrylate (PEGDA) membranes for CO₂ separation, it is important to note that PEGDA and EGDMA are distinct compounds, with the former being an acrylate and the latter a methacrylate. nih.govresearchgate.netwikipedia.org

Cryogels for Adsorption Applications

Cryogels are macroporous gels formed by the polymerization of monomers or crosslinking of polymers in a frozen solution. This compound is utilized as a crosslinker to reinforce the structure of these supermacroporous materials. The interconnected pore structure of cryogels makes them suitable for applications in separation and adsorption.

In the synthesis of cryogels, a polymerization mixture containing monomers and a crosslinker like EGDMA is frozen. The polymerization then proceeds in the unfrozen liquid microphase, while the frozen solvent crystals act as a template for the macropores. Upon thawing, a continuous porous gel is obtained.

EGDMA has been used in the preparation of hydrophobic cryogels through cryo-polymerization in organic solvents. For example, hydrophobic cryogels of poly(lactic acid-co-EGDMA) have been synthesized, demonstrating the versatility of EGDMA in creating these unique porous structures. Additionally, EGDMA-based affinity cryogel matrices have been developed for biomedical applications. For instance, a Concanavalin A immobilized poly(this compound)-based affinity cryogel has been prepared and utilized for invertase immobilization, showcasing its potential in biocatalysis and affinity separation.

The properties of EGDMA-containing cryogels, such as pore size and mechanical stability, can be controlled by adjusting the polymerization conditions and the composition of the initial monomer mixture. These materials' rapid mass transfer characteristics make them promising for various adsorption applications.

Sensor Development (e.g., Quartz Crystal Microbalance Sensors)

This compound plays a significant role as a crosslinker in the fabrication of sensing layers for various types of sensors, particularly Quartz Crystal Microbalance (QCM) sensors. QCM sensors are mass-sensitive devices that can detect minute changes in mass on the surface of a quartz crystal.

In the context of sensor development, EGDMA is often used to create molecularly imprinted polymer (MIP) films on the surface of QCM electrodes. These MIP-coated QCM sensors offer high selectivity for the target analyte. The EGDMA-crosslinked polymer network provides a stable matrix for the imprinted cavities, ensuring the sensor's reusability and reliability.

For example, a QCM sensor for the detection of the pesticide amitrole was developed using a molecularly imprinted nanofilm. In this sensor, N-methacryloyl-(L)-tryptophan methyl ester was used as the functional monomer and was polymerized with EGDMA as the crosslinker on the gold surface of the QCM chip. The resulting sensor demonstrated high sensitivity and selectivity for amitrole.

Similarly, MIP-based QCM biosensors for the detection of disease-related biomarkers have been developed using EGDMA as a crosslinker. For the detection of mannose, a QCM chip was modified with a molecularly imprinted film where methacryloylamidophenylboronic acid served as the functional monomer and EGDMA as the crosslinker. These examples highlight the critical role of EGDMA in creating robust and selective recognition elements for advanced sensor applications.

Biological Interactions and Biocompatibility Studies of Egdma Based Materials

Cellular Adhesion and Spreading on EGDMA Hydrogels (e.g., Human Mesenchymal Stromal Cells, HaCaT, MG-63, L929 Cells)

The initial attachment and subsequent spreading of cells on a biomaterial surface are crucial determinants of its success. The behavior of several key cell lines on EGDMA-based hydrogels has been investigated.

Human Mesenchymal Stromal Cells (hMSCs): Poly(ethylene glycol) dimethacrylate (PEG-DMA) hydrogels have been shown to support the initial adhesion of hMSCs even without the presence of adhesive peptides like RGD. nih.govplos.org Cells were observed to be well-spread by day three of culture on these surfaces. nih.govnih.gov However, this adhesion is transient over longer periods, with a decrease in cell numbers observed by day 15 on hydrogels lacking RGD. nih.govplos.org The mesh size of the hydrogel also plays a significant role, with smaller mesh sizes leading to the formation of larger focal adhesions, indicating better cell-hydrogel adhesion. nih.gov

HaCaT and MG-63 Cells: Studies have reported that human keratinocyte (HaCaT) and human osteosarcoma (MG-63) cells exhibit cellular adhesion, spreading, and good viability when cultured on PEG-DMA hydrogels for 48 hours. nih.gov The surface properties of the material are a key factor in these interactions.

L929 Cells: L929 mouse fibroblasts have demonstrated some adhesion and good viability on glass slides coated with PEG-DMA after three days of culture. nih.gov The physical and chemical properties of the hydrogel, which can be controlled by factors like UV exposure time during polymerization, strongly influence the adhesion and spreading of L929 cells. researchgate.net

Cell LineAdhesion and Spreading Characteristics on EGDMA HydrogelsKey Influencing Factors
Human Mesenchymal Stromal Cells (hMSCs) Initial, transient adhesion and spreading without adhesive peptides. nih.govplos.orgnih.govPresence of RGD peptides for stable long-term adhesion, hydrogel mesh size. nih.govplos.orgnih.gov
HaCaT Cells Good adhesion, spreading, and viability observed at 48 hours. nih.govSurface properties of the hydrogel.
MG-63 Cells Good adhesion, spreading, and viability observed at 48 hours. nih.govSurface properties of the hydrogel.
L929 Cells Some adhesion and good viability noted after three days. nih.govPhysical and chemical properties of the hydrogel, such as elastic modulus. researchgate.net

Cell Proliferation and Viability on EGDMA-Derived Materials

The ability of a material to support cell growth and maintain its health is fundamental to its biocompatibility.

EGDMA-based materials can support cell proliferation, but this is highly dependent on the degree of polymerization and the potential for monomer leaching. For instance, the addition of gelatin to PEGDMA scaffolds has been shown to improve cell adhesion and proliferation. nih.gov Conversely, unreacted EGDMA monomers have been found to reduce cell viability in human gingival fibroblasts, leading to increased apoptosis and cell cycle arrest. nih.gov This cytotoxic effect is often linked to the induction of reactive oxygen species. nih.gov Studies with THP-1 human monocytes have shown a dose-dependent effect, where low concentrations of a related dimethacrylate (TEGDMA) could increase cell viability, while higher concentrations reduced both viability and proliferation. researchgate.net

Osteogenic Differentiation Studies

For bone tissue engineering applications, the capacity of a scaffold to promote the differentiation of stem cells into bone-forming cells is crucial.

PEGDMA-based scaffolds have been investigated for their potential in bone regeneration. The inclusion of components like gelatin in PEGDMA scaffolds can enhance in vitro osteogenic differentiation of rat mesenchymal stem cells, as demonstrated by increased alkaline phosphatase (ALP) activity. nih.gov These bioactive and biocompatible scaffolds have been shown to facilitate osteogenesis in both in vitro and in vivo models. nih.gov The topology of the material surface can also influence osteogenic differentiation. researchgate.net Furthermore, mineralized gelatin methacrylate-based matrices have been shown to direct the osteogenic differentiation of human induced pluripotent stem cells even without osteoinductive soluble factors in the culture medium. nih.gov

Antimicrobial Effects of EGDMA-Containing Membranes

Preventing bacterial colonization is a critical function for many biomaterials, particularly in applications like wound dressings and dental implants.

While EGDMA itself is not inherently antimicrobial, it serves as a crosslinker in the fabrication of materials with antimicrobial properties. For example, EGDMA can be copolymerized with monomers like glycidyl (B131873) methacrylate (B99206) to create polymers that can be decorated with silver nanoparticles, which are known for their antimicrobial activity. dntb.gov.ua Another approach involves copolymerizing EGDMA with monomers that possess inherent antibacterial properties. For instance, copolymers containing dimethylaminoethyl methacrylate (DMAEMA) have demonstrated antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with the activity being dependent on the concentration of the active monomer. mdpi.com

Assessment of Cellular Redox State and Oxidative Stress Responses

The interaction between a material and cells can sometimes lead to an imbalance in the cellular redox state, resulting in oxidative stress.

Leachable monomers from EGDMA-based materials can induce oxidative stress. Studies have shown that EGDMA can increase the intracellular production of reactive oxygen species (ROS) in human gingival fibroblasts. nih.gov This increase in ROS can lead to DNA damage and apoptosis. nih.govresearchgate.net The cellular response to such stress involves the activation of various signaling pathways and the coordinated induction of genes related to oxidative stress response and antioxidant proteins as a protective mechanism against cell damage. bohrium.com Therefore, the cellular redox balance is a critical indicator of the biocompatibility of EGDMA-containing materials. bohrium.com

Environmental Fate and Impact Considerations of Egdma Derived Polymers

Biodegradability and Environmental Persistence

The monomer Ethylene (B1197577) glycol dimethacrylate is considered to be readily biodegradable in water, and it is assumed to also be biodegradable in soil and sediments. arkema.com However, once EGDMA is polymerized into crosslinked networks, its environmental persistence increases significantly.

Polymers based on EGDMA are known for their low rates of biodegradability. nih.govmdpi.com The crosslinked structure enhances mechanical strength and chemical resistance, but it also makes the material less susceptible to environmental degradation. The long-term durability of these polymers is limited by the hydrolysis of ester bonds within the polymer matrix. frontiersin.org This hydrolysis can be initiated by water and promiscuous salivary or bacterial esterase activity, which can sever the polymer backbone. frontiersin.org

Research comparing EGDMA polymers with novel alternatives highlights their susceptibility to degradation under specific biological conditions. For instance, in a 9-week study involving exposure to Streptococcus mutans, a common bacterium, EGDMA polymer discs exhibited significant degradation. nih.gov This was evidenced by a greater loss of material (18.9%), increased water sorption (6.1%), and a more substantial reduction in diametral tensile strength compared to a modified polymer. nih.gov The hydrolysis of ester groups on the surface of EGDMA polymers increases the number of hydrophilic carboxyl groups, which in turn increases surface wettability and water sorption. frontiersin.orgnih.gov This process can mediate further ester bond hydrolysis, perpetuating the degradation process. frontiersin.org

Similarly, when exposed to cholesterol esterase (CEase) for 9 weeks, EGDMA discs showed an exponential loss of material and strength, along with increased water sorption. nih.gov Analysis of the degradation by-products revealed that for EGDMA, the esterase catalysis targeted the central polymer backbone, leading to its breakage and the production of ethylene glycol. nih.gov While the monomer is biodegradable, the polymer network's persistence is a key environmental consideration, with degradation often being a slow process mediated by specific enzymatic or hydrolytic pathways. arkema.comfrontiersin.org The structural integrity of the polymer network is compromised over time, particularly in biologically active environments. nih.gov

Table 1: Degradation of EGDMA Polymer Discs After 9 Weeks of Exposure

This table presents data from a study comparing the degradation of EGDMA polymers to a novel alternative, EGEMA, under different conditions.

Exposure Condition Property Measured EGDMA Result
S. mutans Exposure Material Loss 18.9%
Water Sorption 6.1%
Change in Diametral Tensile Strength -6.39 MPa
CEase Exposure Relative Weight Loss 15.3%

Bioaccumulation Potential in Environmental Compartments

Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be metabolized or excreted. For Ethylene glycol dimethacrylate, the potential for bioaccumulation in water, soil, and sediment is not expected. arkema.com The substance is not considered to be persistent, bioaccumulative, nor toxic (PBT), nor is it considered to be very persistent or very bioaccumulative (vPvB). arkema.com

This assessment primarily applies to the monomer form of EGDMA. arkema.com The fate of the larger, crosslinked EGDMA-derived polymers in environmental compartments is more complex. While direct studies on the bioaccumulation of the polymer networks are less common, the tendency of some chemicals to bioaccumulate highlights the importance of understanding their environmental behavior. researchgate.netresearchgate.net The persistence of these polymer networks in the environment means that their long-term interactions with biota warrant consideration. The slow degradation of the polymer into smaller fragments and eventually into the monomer, ethylene glycol, and methacrylic acid is the primary route through which the material is broken down and can enter biological systems. nih.gov

Aquatic Toxicity of EGDMA

This compound is classified as harmful to aquatic organisms. arkema.comfishersci.com This poses a risk to environmental health should the monomer be released into waterways. Specific toxicity data from standardized tests on aquatic species confirms this classification.

In a 96-hour static test on the zebra fish (Danio rerio), the median lethal concentration (LC50) was determined to be 15.95 mg/l. sigmaaldrich.com For aquatic invertebrates, a static test on the water flea (Daphnia magna) established a median effective concentration (EC50) of 44.9 mg/l. sigmaaldrich.com These findings underscore the potential for EGDMA to have adverse effects on aquatic ecosystems if it contaminates surface water or groundwater systems. sigmaaldrich.com

Table 2: Aquatic Toxicity of this compound (EGDMA)

This table summarizes the results of ecotoxicological tests on key aquatic species.

Species Test Type Duration Endpoint Result Reference
Danio rerio (Zebra fish) Static Test 96 hours LC50 15.95 mg/l sigmaaldrich.com
Daphnia magna (Water flea) Static Test - EC50 44.9 mg/l sigmaaldrich.com

Life Cycle Assessment of EGDMA Polymer Networks

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacture, use, and disposal. researchgate.net

An LCA was performed on polymer networks composed of EGDMA crosslinked with various amide monomers (methacrylamide and acrylamide) for CO2 capture applications. researchgate.netscispace.com The assessment revealed that the poly(EGDMA-co-AAm) had the lowest environmental impact among the tested polymers. researchgate.net A primary contributor to the environmental burden was identified as the solvent used in the synthesis, acetonitrile (B52724) (ACN). researchgate.net Other significant contributors were the raw materials used to synthesize the monomers and the EGDMA crosslinker itself, specifically methacrylic acid and allyl chloride. researchgate.net

Q & A

Q. What are the critical physicochemical properties of EGDMA to consider during experimental design?

EGDMA's molecular weight (198.22 g/mol), density (1.051 g/mL at 25°C), and purity (≥98% with 90–110 ppm monomethyl ether hydroquinone inhibitor) directly influence reaction kinetics and polymer network formation . Its bifunctional methacrylate groups enable crosslinking, while the low vapor pressure (<0.1 mmHg at 21.1°C) requires handling in well-ventilated environments to avoid inhalation risks .

Q. How should EGDMA be stored to maintain stability in long-term studies?

Store EGDMA at 2–8°C under argon to prevent premature polymerization. Inhibitors like hydroquinone derivatives are critical for shelf stability but may require removal (e.g., via inhibitor-removal columns) prior to radical polymerization experiments .

Q. What analytical methods are suitable for characterizing EGDMA-based polymers?

Use Fourier-transform infrared spectroscopy (FTIR) to confirm methacrylate group conversion (C=C peak at ~1635 cm⁻¹) and nuclear magnetic resonance (NMR) to quantify residual monomers. Differential scanning calorimetry (DSC) can assess crosslinking efficiency via glass transition temperature (Tg) shifts .

Advanced Research Questions

Q. How can crosslinking density in EGDMA-based hydrogels be systematically controlled?

Crosslinking density is modulated by adjusting the EGDMA-to-monomer ratio (typically 0.1–5 mol%) and initiator concentration (e.g., 0.1–2 wt% AIBN). For thermoresponsive systems, copolymerization with oligo(ethylene glycol) methacrylates (OEG-MA) allows tuning of lower critical solution temperature (LCST) by varying EGDMA content . Kinetic studies show that higher EGDMA concentrations accelerate gelation but may introduce inhomogeneities due to intramolecular cyclization .

Q. Why do discrepancies arise in pendant double bond (PDB) content during EGDMA polymerization?

Intramolecular cyclization competes with bimolecular crosslinking, reducing PDB content. Dilution effects in solution polymerization exacerbate this: at 5 wt% EGDMA in toluene, PDB content drops by ~40% compared to bulk polymerization. Reactivity ratios (r₁ = 7.5 for EGDMA, r₂ = 0.13 for PDB) further explain preferential incorporation of EGDMA over cyclized species .

Q. What strategies mitigate oxygen inhibition in photopolymerized EGDMA resins?

Optimize UV intensity (>10 mW/cm²) and employ nitrogen purging to reduce oxygen quenching of photoinitiators. Incorporating tetraethylene glycol dimethacrylate (TEGDMA) as a co-monomer enhances crosslinking efficiency under ambient oxygen conditions, as shown in stereolithography resins .

Q. How does EGDMA enhance the stability of zwitterionic antifouling coatings?

In initiated chemical vapor deposition (iCVD), EGDMA (2–10 mol%) forms insoluble copolymer networks with zwitterionic monomers (e.g., sulfobetaine methacrylate). Atomic force microscopy (AFM) confirms that coatings with ≥5 mol% EGDMA exhibit <5 nm roughness and retain >99% salt rejection in reverse osmosis membranes .

Methodological Guidance

Designing EGDMA-based molecularly imprinted polymers (MIPs):

  • Template selection: Use target analytes (e.g., doxycycline) with complementary hydrogen-bonding groups to methacrylic acid co-monomers.
  • Porogen optimization: Acetonitrile or toluene porogens yield higher surface areas (>200 m²/g) compared to polar solvents.
  • Crosslinking validation: Swelling tests in ethanol (5–10% volume increase) indicate optimal crosslinking for template rebinding .

Troubleshooting incomplete monomer conversion in bulk polymerization:

  • Initiator half-life: Ensure AIBN or benzoyl peroxide is thermally matched (e.g., AIBN at 60–70°C for 2–6 hours).
  • Oxygen scavenging: Add 1–2 wt% tertiary amines (e.g., N,N-dimethyl-p-toluidine) to mitigate radical termination.
  • Post-curing: Anneal polymers at 80°C for 24 hours to react residual methacrylates, verified via FTIR .

Data Contradictions & Resolutions

Conflicting reports on EGDMA cytotoxicity in biomedical applications:
While EGDMA is widely used in dental resins, unreacted monomers can leach and induce inflammation (IC₅₀ ≈ 50 μM in fibroblasts). Resolution: Post-polymerization ethanol extraction (24 hours, 37°C) reduces leachables by >90%, as quantified via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.